AZ5576
Description
Properties
Molecular Formula |
C21H24FN3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H24FN3O3/c1-13(26)24-17-5-3-4-15(10-17)21(27)25-20-11-14(8-9-23-20)18-7-6-16(22)12-19(18)28-2/h6-9,11-12,15,17H,3-5,10H2,1-2H3,(H,24,26)(H,23,25,27)/t15-,17+/m0/s1 |
InChI Key |
QNWXRLPZIFMTBK-DOTOQJQBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=CC(=C2)C3=C(C=C(C=C3)F)OC |
Canonical SMILES |
CC(=O)NC1CCCC(C1)C(=O)NC2=NC=CC(=C2)C3=C(C=C(C=C3)F)OC |
Origin of Product |
United States |
Foundational & Exploratory
AZ5576 Mechanism of Action in Diffuse Large B-Cell Lymphoma: A Technical Guide
Core Summary
AZ5576 is a potent and highly selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] In Diffuse Large B-Cell Lymphoma (DLBCL), this compound demonstrates significant preclinical anti-tumor activity, both in vitro and in vivo, irrespective of the cell-of-origin subtype.[2] Its mechanism of action is centered on the inhibition of CDK9, a key transcriptional regulator. This inhibition leads to the rapid, dose-dependent downregulation of critical oncogenes, most notably MYC and the anti-apoptotic protein Mcl-1.[2][3] The depletion of these short-lived proteins disrupts essential survival and proliferation pathways, ultimately inducing apoptosis and cell cycle arrest in DLBCL cells.[2][3] MYC-expressing DLBCL cell lines exhibit particular sensitivity to this compound.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and its clinical congener, AZD4573, in DLBCL models.
Table 1: In Vitro Efficacy of this compound and AZD4573 in DLBCL Cell Lines
| Compound | Cell Line(s) | Endpoint | Value | Reference |
| This compound | DLBCL Cell Lines | IC50 (Annexin V+) | 300-500 nM | [3] |
| This compound | Primary DLBCL Cells | IC50 (Annexin V+) | 100 nM | [3] |
| This compound | NHL Cell Lines | Potency (Cell Death) | <520 nM | [1][4] |
| This compound | General | IC50 (CDK9 Enzyme Activity) | <5 nM | [1][4] |
| This compound | General | IC50 (pSer2-RNAPII in cells) | 96 nM | [1][4] |
| AZD4573 | ABC & GCB DLBCL Cell Lines | IC50 (Proliferation) | ~3-30 nM | [5] |
Table 2: In Vivo Efficacy of this compound in DLBCL Xenograft Models
| Model | Treatment | Outcome | Reference |
| VAL cells | 60 mg/kg this compound (oral gavage, twice weekly) | Reduced tumor progression, prolonged survival | [3][6] |
| OCI-LY10 | Intermittent dosing | Significant anti-tumor activity | [1] |
| OCI-LY10 (with Acalabrutinib) | This compound (79% TGI) + Acalabrutinib (58% TGI) | Combination: 199% Tumor Growth Inhibition (TGI) | [4] |
Signaling Pathway and Mechanism of Action
This compound's primary therapeutic effect in DLBCL stems from its inhibition of CDK9, a component of the positive transcription elongation factor b (p-TEFb). p-TEFb, which is recruited by the MYC transcription factor, phosphorylates the C-terminal domain of RNA Polymerase II at serine 2 (pSer2-RNAPII), a critical step for transcriptional elongation.[2][7] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global shutdown of transcriptional elongation, particularly affecting genes with short-lived mRNA and protein products, such as MYC and Mcl-1.[1][4]
The downregulation of MYC disrupts its oncogenic programs that drive cell growth and proliferation.[2][7] The concomitant loss of the anti-apoptotic protein Mcl-1 is a key driver of apoptosis induction.[2][3] this compound has been shown to decrease MYC phosphorylation at the stabilizing Ser62 residue, promoting MYC protein turnover.[2][7] This multi-faceted disruption of MYC function underscores the potent anti-lymphoma effect of this compound.
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Cell Viability and Apoptosis Assays
-
Cell Lines: Activated B-cell (ABC)-type (OCI-LY3, U2932, NuDUL-1) and germinal center (GC)-type (OCI-LY18/19, SUDHL4/6/10/16, VAL) DLBCL cell lines were utilized.[3]
-
Treatment: Cells were treated with varying concentrations of this compound for specified time points (e.g., 24 hours).[3]
-
Apoptosis Quantification: Apoptosis was assessed by flow cytometry using Annexin V and propidium iodide (PI) or SYTOX Blue staining.[3] PARP cleavage, another marker of apoptosis, was detected by immunoblotting.[3]
-
Caspase Activation: Caspase-3 activation was measured to determine the magnitude of apoptosis.[1]
Immunoblotting
-
Purpose: To assess the protein levels of key signaling molecules.
-
Procedure:
-
DLBCL cells were treated with this compound or vehicle control.
-
Cell lysates were prepared and protein concentration was determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against Mcl-1, MYC, pSer2-RNAPII, and a loading control (e.g., β-actin).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qPCR)
-
Purpose: To measure the mRNA transcript levels of MYC and Mcl-1.
-
Procedure:
-
Total RNA was extracted from this compound-treated and control DLBCL cells.
-
cDNA was synthesized using a reverse transcription kit.
-
qPCR was performed using gene-specific primers for MYC, Mcl-1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression was calculated using the ΔΔCt method.
-
In Vivo Xenograft Studies
-
Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or NSG mice were used.[3]
-
Tumor Implantation: DLBCL cell lines (e.g., VAL, OCI-LY10) were inoculated subcutaneously into the flanks of the mice.[1][3]
-
Treatment Regimen: Once tumors reached a specified size (e.g., 100-200 mm³), mice were treated with this compound (e.g., 30-60 mg/kg, orally, twice weekly) or vehicle control.[3][6]
-
Efficacy Evaluation: Tumor volume was measured regularly. At the end of the study, tumors were harvested for analysis of biomarkers such as Ki-67 (proliferation), Annexin V (apoptosis), and pSer2-RNAPII levels.[3]
Conclusion
This compound represents a promising therapeutic strategy for DLBCL by selectively targeting the CDK9-mediated transcriptional machinery that is crucial for the survival and proliferation of lymphoma cells. Its ability to potently downregulate the key oncogenic drivers MYC and Mcl-1 provides a strong rationale for its clinical development in this malignancy. The preclinical data robustly support its mechanism of action and demonstrate significant anti-tumor efficacy, particularly in MYC-driven DLBCL. Further investigation in clinical trials is warranted to establish the safety and efficacy of this approach in patients with DLBCL.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
The Discovery and Synthesis of AZ5576: A Potent and Selective CDK9 Inhibitor for Hematological Malignancies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology due to its essential role in transcriptional regulation, particularly of oncogenes with short half-lives such as MYC and the anti-apoptotic protein Mcl-1.[1][2] AZ5576 is a potent, selective, and orally bioavailable inhibitor of CDK9 that has demonstrated significant preclinical activity in various hematological cancer models.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical characterization of this compound, intended for professionals in the field of drug development and cancer research.
Introduction: The Rationale for Targeting CDK9
CDK9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the catalytic core of the positive transcription elongation factor b (P-TEFb).[2][5] P-TEFb phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at the serine 2 position (Ser2), a critical step for the transition from abortive to productive transcriptional elongation.[5][6] In many cancers, particularly hematological malignancies, tumor cells become dependent on the continuous high-level expression of key survival proteins.[1][3] Many of these, including the critical anti-apoptotic protein Mcl-1 and the master oncogenic transcription factor MYC, are encoded by genes with short-lived mRNA transcripts and rapid protein turnover.[3][4] This "transcriptional addiction" makes them exquisitely sensitive to the inhibition of transcriptional machinery.
By inhibiting CDK9, this compound effectively blocks RNAPII-mediated transcriptional elongation, leading to the rapid depletion of these crucial survival proteins and subsequently inducing apoptosis in cancer cells.[4][6] This targeted approach offers a promising therapeutic window for cancers reliant on this pathway.
Discovery of this compound: A Structure-Guided Approach
The discovery of this compound was the result of a focused drug discovery program aimed at identifying potent and selective CDK9 inhibitors with favorable pharmaceutical properties. The development of related compounds, such as AZD4573, involved the optimization of a series of amidopyridines.[7] The core scaffold was designed to interact with key residues in the ATP-binding pocket of CDK9.
The predicted binding mode of this compound within the CDK9 active site (PDB: 4BCF) reveals crucial interactions. The pyridyl amide core forms two hydrogen bonds with the hinge residue CYS106.[1] The 4-fluoro-2-methoxyphenyl moiety occupies a hydrophobic pocket near the activation loop, while the cyclohexyl amide extends into a solvent-accessible channel.[1] This binding mode is consistent with a competitive mechanism of inhibition at the ATP-binding site.
A general workflow for the discovery of a kinase inhibitor like this compound is outlined below:
Chemical Synthesis of this compound
While the specific, step-by-step synthesis of this compound is proprietary, a representative synthetic route for this class of N-aryl-picolinamide derivatives can be constructed based on published methods for similar compounds. The synthesis likely involves the coupling of a substituted picolinic acid with a substituted aniline derivative.
A plausible synthetic workflow is illustrated below:
Mechanism of Action and Biological Activity
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. This leads to a reduction in the phosphorylation of RNAPII at Ser2, thereby inhibiting transcriptional elongation.[6]
Quantitative Biological Data
The potency and selectivity of this compound have been characterized in a variety of assays.
Table 1: In Vitro Potency and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | Value | Reference(s) |
| Biochemical Kinase Assay | CDK9 | IC50 | <5 nM | [3][4][6] |
| Cellular Assay | Various cell lines | p-Ser2 RNAPII IC50 | 96 nM | [3][4] |
| Cell Viability Assay | Hematological cancer cell lines | EC50 | Varies by cell line | [3][4] |
| Apoptosis Assay | Diffuse large B-cell lymphoma (DLBCL) cells | Apoptosis Induction | Observed at 1 µM (24h) | [6][8] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| VAL and OCI-LY3 xenograft mouse models | 60 mg/kg, p.o., twice weekly for 30 days | Tumor growth inhibition | [8] |
| Multiple hematological xenograft models | Intermittent dosing | Efficacy demonstrated | [3] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the characterization of this compound.
CDK9 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CDK9 in a cell-free system.
-
Principle: A recombinant CDK9/Cyclin T1 enzyme is incubated with a specific peptide substrate and ATP. The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based detection system (e.g., ADP-Glo™).
-
Materials:
-
Recombinant human CDK9/Cyclin T1
-
Kinase substrate (e.g., Cdk7/9tide peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
384-well white opaque plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted compound to the wells of the 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the generated ADP by adding the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cellular Phospho-RNAPII (Ser2) Assay
This assay measures the inhibition of CDK9 activity within intact cells by quantifying the phosphorylation of its direct substrate, RNAPII.
-
Principle: Cancer cells are treated with this compound, and the levels of phosphorylated RNAPII at Ser2 are measured by Western blot or an ELISA-based method.
-
Materials:
-
Hematological cancer cell line (e.g., MV4-11, DLBCL cell lines)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere or stabilize.
-
Treat cells with a dose range of this compound for a specified time (e.g., 2-6 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash and incubate with the appropriate secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-RNAPII signal to total RNAPII and the loading control.
-
Cell Viability and Apoptosis Assays
These assays determine the effect of this compound on cancer cell survival and its ability to induce programmed cell death.
-
Cell Viability (e.g., MTT or CellTiter-Glo® Assay):
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate.
-
Measure the absorbance or luminescence.
-
Calculate the percentage of viable cells relative to a vehicle-treated control and determine the EC50 value.
-
-
-
Apoptosis (e.g., Annexin V/Propidium Iodide Staining):
-
Principle: Differentiates between live, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by propidium iodide).
-
Procedure:
-
Treat cells with this compound for a specified time (e.g., 24-48 hours).
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer and stain with fluorescently labeled Annexin V and propidium iodide.
-
Analyze the stained cells by flow cytometry.
-
-
Preclinical Pharmacokinetics
This compound is reported to be an orally bioavailable inhibitor of CDK9.[3][4] While detailed pharmacokinetic parameters for this compound are not publicly available, data from the closely related clinical candidate AZD4573 can provide insights into the expected profile of this class of compounds. The optimization strategy for this series focused on achieving properties suitable for short target engagement.[7]
Conclusion
This compound is a potent and selective CDK9 inhibitor that has demonstrated compelling preclinical activity in a range of hematological cancer models. Its mechanism of action, centered on the inhibition of transcriptional elongation and the subsequent depletion of key oncoproteins, provides a strong rationale for its development as a targeted therapeutic agent. The data summarized in this guide highlight the robust scientific foundation for the continued investigation of this compound and similar CDK9 inhibitors in the clinical setting.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
What is the chemical structure of AZ5576?
An In-depth Technical Guide to AZ5576: A Selective CDK9 Inhibitor
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the following chemical properties:
-
Chemical Name: N-((3R,4R)-4-acetamidocyclohexyl)-5-(4-fluoro-2-methoxyphenyl)picolinamide
-
Molecular Formula: C₂₁H₂₄FN₃O₃[1]
-
SMILES: COc1cc(F)ccc1-c1ccnc(NC(=O)[C@H]2CC--INVALID-LINK--C[C@H]2)c1[1]
Mechanism of Action
This compound is a potent and highly selective inhibitor of CDK9, a key regulator of transcriptional elongation.[2][3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[3][4] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2).[3][4] This phosphorylation event is critical for the transition from abortive to productive transcription, allowing for the synthesis of full-length messenger RNA (mRNA).
By inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of RNAPII at Ser2.[2] This leads to a global suppression of transcriptional elongation, with a particularly profound effect on genes with short-lived mRNAs and proteins.[5][6] Among the key downstream targets of this inhibition are the anti-apoptotic protein Mcl-1 and the proto-oncogene MYC.[5][6][7] The downregulation of these critical survival and proliferation factors ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cells.[2][5] This mechanism of action makes this compound a promising therapeutic agent for hematological malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL), that are often dependent on high levels of MYC and Mcl-1.[5][7]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key potency metrics.
| Target/Process | Assay Type | Value (IC₅₀) | References |
| CDK9 | Enzymatic Assay | <5 nM | [2][3][6][8][9] |
| Phosphorylation of Ser2-RNAPII | Cellular Assay | 96 nM | [3][6][8][9] |
| Cell Viability in NHL cell lines | Cellular Assay | <520 nM | [6][9] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the cellular effects of this compound.
Western Blot Analysis of CDK9 Inhibition
This protocol is designed to detect changes in the phosphorylation of RNAPII at Ser2, as well as the protein levels of downstream targets Mcl-1 and MYC, following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., DLBCL cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSer2-RNAPII, anti-Mcl-1, anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated cells
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after treatment with this compound.
-
Staining: Wash the cells with PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry
This protocol uses Propidium Iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
Treated cells
-
PI staining solution (containing RNase A)
-
70% ethanol
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. This compound | 2751721-40-9 | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
AZ5576: A Technical Guide to a Potent and Selective CDK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] By targeting CDK9, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, making it a promising therapeutic candidate for various hematological malignancies and other cancers.[1][4] This technical guide provides a comprehensive overview of this compound, including its target protein, binding affinity, mechanism of action, and relevant experimental protocols.
Target Protein: Cyclin-Dependent Kinase 9 (CDK9)
The primary target of this compound is Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a serine/threonine kinase that, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a critical step in productive gene transcription. It achieves this by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNAPII at the serine 2 position (Ser2).[1][3]
Binding Affinity of this compound
This compound exhibits high potency and selectivity for its target, CDK9. While specific dissociation constants (Kd) or inhibition constants (Ki) for this compound are not widely available in the public domain, its inhibitory activity has been quantified through IC50 values.
| Parameter | Value | Assay Condition | Reference |
| IC50 (Enzymatic) | <5 nM | Inhibition of CDK9 enzyme activity | [1][3] |
| IC50 (Cellular) | 96 nM | Inhibition of RNAPII Ser2 phosphorylation in MV411 cells | [3] |
| IC50 (Cellular) | 300 nM | Global transcriptional repression in DLBCL cell lines | [5] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and the cell line used.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK9. By binding to the ATP-binding pocket of CDK9, it prevents the phosphorylation of key substrates, most notably RNAPII.[3] This inhibition of RNAPII Ser2 phosphorylation leads to a stall in transcriptional elongation, effectively shutting down the production of messenger RNAs (mRNAs) with short half-lives.[1] This mechanism is particularly effective against cancer cells that are dependent on the continuous high-level expression of certain oncogenes and anti-apoptotic proteins for their survival.[4]
The downstream effects of this compound-mediated CDK9 inhibition include:
-
Downregulation of Mcl-1: Mcl-1 is an anti-apoptotic protein with a short mRNA and protein half-life. Inhibition of its transcription by this compound leads to a rapid decrease in Mcl-1 protein levels, thereby promoting apoptosis in cancer cells.[1][5]
-
Suppression of MYC: The MYC oncogene is a critical driver in many cancers and is also characterized by a short-lived transcript. This compound treatment leads to a significant reduction in MYC mRNA and protein levels.[1][4]
Signaling Pathway
The signaling pathway affected by this compound centers on the regulation of transcription by CDK9. The following diagram illustrates the core mechanism.
Experimental Protocols
Determining the binding affinity and inhibitory activity of compounds like this compound requires specific biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide derived from the RNAPII CTD)
-
ATP
-
This compound (or other test inhibitor)
-
Adapta™ Universal Kinase Assay Kit (including Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and TR-FRET dilution buffer)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase assay buffer to the desired 4x final concentrations.
-
Prepare a 4x solution of CDK9/Cyclin T1 enzyme in kinase assay buffer.
-
Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4x this compound dilutions to the assay plate wells.
-
Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution.
-
Immediately add 5 µL of the 2x substrate/ATP mixture.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of the Adapta™ detection solution (containing Eu-anti-ADP antibody, ADP tracer, and EDTA to stop the reaction) to each well.
-
Incubate at room temperature for 30 minutes to allow the detection reagents to equilibrate.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Biolayer Interferometry (BLI) for Binding Affinity Determination
BLI is a label-free technology for measuring biomolecular interactions in real-time. It can be used to determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd).
Materials:
-
Biotinylated CDK9 protein
-
This compound
-
BLI instrument (e.g., Octet® system)
-
Streptavidin (SA) biosensors
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
Procedure:
-
Biosensor Preparation:
-
Hydrate the streptavidin biosensors in the assay buffer.
-
Load the biotinylated CDK9 protein onto the biosensors until a stable baseline is achieved.
-
-
Association:
-
Move the CDK9-loaded biosensors into wells containing various concentrations of this compound in assay buffer.
-
Measure the change in interference pattern over time as this compound binds to the immobilized CDK9.
-
-
Dissociation:
-
Move the biosensors into wells containing only the assay buffer.
-
Measure the change in interference pattern over time as this compound dissociates from CDK9.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a 1:1 binding model using the instrument's analysis software.
-
The software will calculate the on-rate (kon), off-rate (koff), and the dissociation constant (Kd = koff / kon).
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CDK9. Its mechanism of action, which involves the suppression of transcriptional elongation and subsequent downregulation of key oncogenes and survival proteins, provides a strong rationale for its investigation as a therapeutic agent in oncology. The experimental protocols detailed in this guide offer a framework for researchers to further explore the binding affinity and cellular effects of this compound and other CDK9 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
AZ5576: A Technical Guide to Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of AZ5576, a potent and highly selective CDK9 inhibitor, in dimethyl sulfoxide (DMSO).[1] The information contained herein is essential for the accurate preparation, storage, and use of this compound in a research and development setting.
Executive Summary
This compound is a critical tool for research into hematological malignancies and other cancers driven by transcriptional addiction.[1] Proper handling and storage of this compound are paramount to ensure experimental reproducibility and the integrity of results. This document outlines the solubility parameters of this compound in DMSO, provides recommended protocols for its dissolution and storage, and discusses its stability under various conditions.
Solubility Data
This compound exhibits high solubility in DMSO, a common solvent for in vitro and in vivo studies. Quantitative data for the solubility of this compound in DMSO is summarized in the table below. It is important to note that the use of newly opened, hygroscopic DMSO is recommended, as water content can significantly impact solubility.[1][2]
| Parameter | Value | Notes |
| Solubility in DMSO | 125 mg/mL | Requires sonication for complete dissolution.[1] |
| Molar Concentration | 324.31 mM | Based on a molecular weight of 385.43 g/mol .[1] |
| Solvent Purity | High-purity, anhydrous DMSO recommended | Hygroscopic DMSO can affect solubility.[1][2] |
Experimental Protocols
The following protocols are recommended for the preparation and handling of this compound solutions in DMSO.
Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber or foil-wrapped vials
-
Analytical balance
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 100 mM stock solution, weigh 38.54 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Sonication: Place the vial in an ultrasonic water bath and sonicate until the compound is completely dissolved.[1][2] Visual inspection should confirm the absence of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperatures (see Section 4.0).
Preparation of Working Solutions
For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage does not exceed a level that is toxic to the cells, typically below 0.5%.[3]
Procedure:
-
Thaw a single-use aliquot of the concentrated this compound stock solution at room temperature.
-
Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum, ideally 0.1% or lower, to avoid solvent-induced cellular stress or off-target effects.[4] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Stability and Storage
The stability of this compound in DMSO is critical for maintaining its biological activity over time. The following table summarizes the recommended storage conditions and expected stability.
| Storage Temperature | Duration | Recommendations |
| -80°C | 6 months | Recommended for long-term storage.[1] |
| -20°C | 1 month | Suitable for short-term storage.[1][3] |
| Room Temperature | Not Recommended | Prone to degradation. |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to compound degradation.[3] Aliquoting into single-use vials is highly recommended.
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and will absorb moisture from the air, which can impact the stability and solubility of the dissolved compound.[1][2] Use fresh, anhydrous DMSO and keep stock solution vials tightly sealed.
-
Light Sensitivity: While not explicitly stated for this compound, many organic compounds are light-sensitive. Storing solutions in amber or foil-wrapped vials is a good laboratory practice.[4]
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This phosphorylation event is crucial for the transition from paused to productive transcriptional elongation, particularly for short-lived anti-apoptotic proteins and oncoproteins such as Mcl-1 and MYC.[5][6] By inhibiting CDK9, this compound leads to the downregulation of these key survival proteins, inducing apoptosis in cancer cells.[1][5]
Caption: Mechanism of action of this compound as a CDK9 inhibitor.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for utilizing this compound in cell-based assays.
Caption: Experimental workflow for this compound in cell-based assays.
Conclusion
The effective use of this compound as a research tool is contingent upon proper handling, dissolution, and storage. Its high solubility in DMSO facilitates its use in a wide range of experimental settings. By adhering to the protocols and stability guidelines outlined in this document, researchers can ensure the reliability and reproducibility of their findings. The potent and selective inhibition of CDK9 by this compound makes it an invaluable compound for investigating the role of transcriptional regulation in cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. emulatebio.com [emulatebio.com]
- 5. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: AZ5576 IC50 in Hematological Cancer Cells
This guide provides a comprehensive overview of the half-maximal inhibitory concentration (IC50) of AZ5576 in various hematological cancer cell lines. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of the underlying molecular mechanisms.
Introduction
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcriptional elongation, and its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC.[1][2][3] This mechanism makes this compound a promising therapeutic agent for various hematological malignancies that are dependent on these proteins for survival. This guide focuses on the cytotoxic effects of this compound, specifically its IC50 values, in a range of hematological cancer cell types.
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values of this compound in different hematological cancer cell lines. These values represent the concentration of the compound required to inhibit 50% of cell viability or induce apoptosis in 50% of the cell population.
| Hematological Malignancy | Cell Line(s) | IC50 Value (nM) | Assay Type/Endpoint | Reference(s) |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Various DLBCL cell lines | 300 - 500 | Annexin V+ cells after 24h | [4] |
| Primary DLBCL cells | 100 | Annexin V+ cells after 24h | [4] | |
| MYC-high DLBCL cells (e.g., U-2932, VAL) | ~300 | Apoptosis induction (35-70%) after 24h | [4] | |
| MYC-low DLBCL cells (e.g., OCI-LY3, SU-DHL10) | >300 | Apoptosis induction (10-20%) after 24h | [4] | |
| Non-Hodgkin Lymphoma (NHL) cell lines | < 520 (in sensitive lines) | Cell death/Caspase activation after 6h | [2] | |
| Acute Myeloid Leukemia (AML) | MV4-11 | Not explicitly stated, but showed dose-dependent loss of viability | Loss of cell viability | [1] |
| Diverse AML cell lines | Not explicitly stated, but 16 out of 20 lines showed rapid loss of viability | Loss of cell viability | [1] | |
| Multiple Myeloma (MM) | Diverse MM cell lines | Not explicitly stated, but 10 out of 19 lines showed rapid loss of viability | Loss of cell viability | [1] |
| Biochemical Assays | CDK9 enzymatic activity | < 5 | In vitro enzyme assay | [1][2] |
| RNAPII Ser2 phosphorylation in cells | 96 | Cellular mechanism assay | [1][2][5] |
Experimental Protocols
The determination of IC50 values for this compound typically involves cell viability and apoptosis assays. Below are detailed methodologies for commonly used protocols.
Cell Viability Assay using CellTiter-Glo® Luminescent Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Materials:
-
Hematological cancer cell lines
-
This compound compound
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed the hematological cancer cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium per well. Include control wells with medium only for background luminescence measurement.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations of this compound to the experimental wells. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay using Annexin V Staining and Flow Cytometry
This method detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
Materials:
-
Hematological cancer cell lines
-
This compound compound
-
Flow cytometry tubes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis. The IC50 is determined as the concentration of this compound that results in 50% of the cell population becoming Annexin V positive.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to apoptosis in hematological cancer cells.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 value of this compound.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. promega.com [promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
AZ5576: A Technical Guide to its Role in Inhibiting Transcriptional Elongation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of AZ5576, a potent and highly selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). By targeting the core machinery of transcriptional elongation, this compound offers a promising therapeutic strategy for malignancies dependent on the continuous expression of short-lived oncoproteins. This document details the mechanism of action of this compound, presents key quantitative data on its efficacy, outlines detailed protocols for relevant experimental assays, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction: The Critical Role of Transcriptional Elongation in Cancer
Transcriptional regulation is a fundamental process in cellular homeostasis, and its dysregulation is a hallmark of cancer. While transcriptional initiation has long been a focus of cancer research, the subsequent step of transcriptional elongation has emerged as a critical control point. This process is governed by the Positive Transcription Elongation Factor b (P-TEFb), a heterodimeric complex composed of CDK9 and its regulatory partner, Cyclin T1. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 (Ser2) position, a crucial step that allows the polymerase to transition from a paused state to productive elongation.[1]
In many cancers, particularly hematological malignancies, there is a strong dependence on the constant transcription of genes encoding anti-apoptotic proteins (e.g., Mcl-1) and oncogenic transcription factors (e.g., MYC).[2][3] These transcripts and their corresponding proteins often have short half-lives, rendering cancer cells exquisitely sensitive to disruptions in the transcriptional machinery.[4] this compound is a potent and selective inhibitor of CDK9, the catalytic subunit of P-TEFb, thereby directly intervening in this critical cancer dependency.[1][5]
Mechanism of Action of this compound
This compound exerts its effects by directly inhibiting the kinase activity of CDK9.[1] By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of key substrates, most notably RNAPII.[6] The inhibition of RNAPII Ser2 phosphorylation leads to an accumulation of paused polymerases at the promoter-proximal region of genes, effectively halting transcriptional elongation.[4][5] This transcriptional arrest results in the rapid depletion of short-lived mRNAs and their protein products, including the critical survival protein Mcl-1 and the master oncogene MYC.[2][3] The downregulation of these key factors ultimately triggers apoptosis in susceptible cancer cells.[1][5] Furthermore, CDK9 inhibition by this compound has been shown to decrease the phosphorylation of MYC at the stabilizing Serine 62 residue, promoting its turnover.[3]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from various preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| CDK9 IC50 | <5 nM | Enzymatic Assay | [1][5] |
| pSer2-RNAPII IC50 | 96 nM | Cellular Assay | [4] |
| Apoptosis Induction (EC50) | Varies by cell line | Hematological Cancer Cell Lines | [4] |
| Potency in NHL cell lines | <520 nM | In vitro screening |
Table 2: In Vivo Efficacy of this compound in Hematological Malignancy Models
| Model | Dosing Regimen | Outcome | Reference |
| VAL and OCI-LY3 (DLBCL) Xenografts | 60 mg/kg, p.o., twice weekly for 30 days | Tumor growth inhibition | [5] |
| OCILY10 (ABC-DLBCL) Xenograft | Intermittent dosing | Significant anti-tumor activity | |
| Eµ-Myc Transgenic Mouse Model (B-cell Lymphoma) | Treatment | >50 day increase in median overall survival |
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway
References
- 1. Cyclin dependent kinase 9 inhibition reduced programmed death-ligand 1 expression and improved treatment efficacy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2022–2023 Drug Updates in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
AZD5576: A Technical Deep Dive into a Potent and Selective CDK9 Inhibitor for Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD5576 is a potent and highly selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a critical regulator of transcriptional elongation, CDK9 represents a compelling therapeutic target in cancers that are dependent on the transcription of short-lived anti-apoptotic proteins and oncogenes, such as MYC and MCL-1.[1][3] This technical guide provides a comprehensive overview of the early research and development of AZD5576, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Inhibition of Transcriptional Elongation
AZD5576 exerts its anti-tumor effects by directly inhibiting the kinase activity of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at the serine 2 residue (Ser2).[1] This phosphorylation event is a critical step for the release of RNAPII from promoter-proximal pausing, thereby enabling productive transcriptional elongation.
By inhibiting CDK9, AZD5576 prevents the phosphorylation of RNAPII at Ser2, leading to a stall in transcriptional elongation.[1][4] This results in the rapid depletion of proteins with short half-lives that are crucial for cancer cell survival and proliferation.
Signaling Pathway
Quantitative Data Summary
The following tables summarize the key quantitative data from the early preclinical evaluation of AZD5576.
| Parameter | Value | Assay | Reference |
| CDK9 IC50 | <5 nM | Enzymatic Assay | [1][2][4] |
| Cellular p-RNAPII Ser2 IC50 | 96 nM | Cellular Assay | [1][2] |
| Cell Line | Histology | AZD5576 Treatment | Effect | Reference |
| DLBCL cells | Diffuse Large B-cell Lymphoma | 1 µM, 24 h | Reduced mRNA and protein expression of Mcl-1 and MYC, inhibited DNA synthesis, caused S phase reduction, and induced apoptosis. | [4] |
| VAL and OCI-LY3 | Diffuse Large B-cell Lymphoma | 60 mg/kg, p.o., twice weekly for 30 days | Exhibited anti-tumor activity. | [4] |
| NHL cell lines (19/35) | Non-Hodgkin Lymphoma | - | Potency <520 nM and >55% caspase activation after 6 hours. | [2] |
| OCI-LY10 | ABC-DLBCL | - | Significant anti-tumor activity. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of AZD5576 are provided below.
CDK9 Enzymatic Inhibition Assay
A biochemical assay is performed to determine the half-maximal inhibitory concentration (IC50) of AZD5576 against CDK9. This is typically done using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human CDK9/Cyclin T1
-
Kinase substrate (e.g., a peptide derived from the RNAPII CTD)
-
ATP
-
AZD5576 (serially diluted)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Detection reagents (e.g., Adapta™ Universal Kinase Assay Kit or ADP-Glo™ Kinase Assay Kit)
-
384-well assay plates
Procedure:
-
A serial dilution of AZD5576 is prepared in 100% DMSO and then further diluted in the kinase assay buffer.
-
The CDK9/Cyclin T1 enzyme is diluted in the kinase assay buffer to a predetermined optimal concentration.
-
A solution of the kinase substrate and ATP is prepared in the kinase assay buffer.
-
2.5 µL of the diluted AZD5576 is added to the wells of a 384-well plate.
-
2.5 µL of the diluted CDK9/Cyclin T1 enzyme solution is added to the wells.
-
The kinase reaction is initiated by adding 5 µL of the substrate/ATP solution to each well.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagents are added according to the manufacturer's protocol to stop the reaction and measure the signal (TR-FRET or luminescence).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-RNAPII Ser2 Assay
This assay quantifies the inhibition of CDK9 activity in a cellular context by measuring the phosphorylation of its direct substrate, RNAPII at Ser2.
Materials:
-
DLBCL cell lines (e.g., VAL, OCI-LY3)
-
Cell culture medium and supplements
-
AZD5576
-
Lysis buffer
-
Primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
DLBCL cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of AZD5576 for a specified time (e.g., 6 hours).
-
Cells are washed with cold PBS and lysed.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-RNAPII (Ser2) and total RNAPII.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified, and the ratio of phospho-RNAPII (Ser2) to total RNAPII is calculated. IC50 values are determined from the dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
DLBCL cell lines
-
Cell culture medium
-
AZD5576
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates and treated with various concentrations of AZD5576 for a specified duration (e.g., 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance is measured at a wavelength of ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
DLBCL cell lines
-
AZD5576
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cells are treated with AZD5576 for a specified time (e.g., 24-48 hours).
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Studies
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID)
Procedure:
-
DLBCL cells (e.g., 5 x 10⁶ VAL or OCI-LY3 cells) are subcutaneously injected into the flank of the mice.[5]
-
When tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
AZD5576 is administered orally (e.g., 60 mg/kg, twice weekly).[4][5]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting for p-RNAPII Ser2, Mcl-1, and MYC).
Experimental Workflows
Synthesis of Pyrimidine-Based CDK9 Inhibitors
While the specific synthesis of AZD5576 is proprietary, the general approach for creating similar 2,4-disubstituted pyrimidine derivatives, a common scaffold for CDK inhibitors, has been described in the literature. These syntheses often involve multi-step reactions. A representative, generalized scheme is presented below.
Clinical Development
While AZD5576 demonstrated robust preclinical activity, its clinical development was succeeded by a close analog, AZD4573. A Phase 1 first-in-human study (NCT03263637) evaluated the safety, tolerability, pharmacokinetics, and anti-tumor activity of AZD4573 in patients with relapsed/refractory hematological malignancies.[6][7] This study established a recommended Phase 2 dose of 12 mg administered intravenously once weekly.[8]
Subsequent clinical trials have further investigated AZD4573. A Phase 2a study (NCT05140382) is assessing its efficacy and safety as a monotherapy in patients with relapsed/refractory peripheral T-cell lymphoma (PTCL).[6][8] Preliminary results from this trial have shown encouraging clinical activity, including complete responses.[6][8] Another Phase 1b/2a study (NCT04630756) is evaluating AZD4573 in combination with acalabrutinib in patients with relapsed/refractory diffuse large B-cell lymphoma (DLBCL).[9] This combination has demonstrated a manageable safety profile and promising clinical activity in a heavily pretreated patient population.[9]
Conclusion
The early research and development of AZD5576 established a strong rationale for the therapeutic targeting of CDK9 in hematological malignancies. Its potent and selective inhibition of CDK9 leads to the suppression of key oncogenic drivers like MYC and Mcl-1, resulting in apoptosis and tumor growth inhibition in preclinical models of lymphoma. While AZD5576 itself did not advance to later-stage clinical trials, the promising clinical data from its successor, AZD4573, validate the preclinical findings and the therapeutic potential of this mechanism of action. The detailed experimental protocols and workflows provided in this guide offer a valuable resource for researchers in the ongoing development of novel CDK9 inhibitors for cancer therapy.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. Preliminary results examining use of AZD4573 in R/R hematological malignancies | VJHemOnc [vjhemonc.com]
- 8. P1141: ENCOURAGING COMPLETE RESPONSES (CRS) OBSERVED WITH CDK9 INHIBITOR AZD4573 IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY (R/R) PERIPHERAL T-CELL LYMPHOMA (PTCL): EARLY TRIAL ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P1126: PHASE 1B/2A STUDY OF AZD4573 (CDK9I) AND ACALABRUTINIB IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY DIFFUSE LARGE B-CELL LYMPHOMA (R/R DLBCL) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZ5576 in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ5576 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key regulator of transcriptional elongation. Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins and oncoproteins, making it a promising therapeutic target in various malignancies, including Acute Myeloid Leukemia (AML). In AML, the dysregulation of transcription is a common feature, often driven by oncogenes like MYC. This compound disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for the in vitro evaluation of this compound in AML cell lines.
Mechanism of Action
This compound selectively inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb). This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a global transcriptional shutdown. Consequently, the expression of genes with short mRNA and protein half-lives, such as the anti-apoptotic protein MCL-1 and the oncogene MYC, is rapidly downregulated.[1] The depletion of these critical survival factors triggers apoptosis in susceptible cancer cells.
Signaling Pathway of this compound in AML
Caption: this compound inhibits CDK9, leading to decreased transcription of MCL-1 and MYC, ultimately inducing apoptosis.
Experimental Protocols
I. Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of AML cell lines by 50% (IC50).
Materials:
-
AML cell lines (e.g., HL-60, THP-1, MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using graphing software.
II. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
AML cell lines
-
Complete medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed AML cells in a 6-well plate at a density of 2 x 10^5 cells/mL.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
III. Cell Cycle Analysis
This protocol determines the effect of this compound on the cell cycle distribution of AML cells.
Materials:
-
AML cell lines
-
Complete medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed AML cells and treat with this compound as described in the apoptosis assay protocol for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
IV. Western Blot Analysis
This protocol is used to detect changes in the protein levels of MCL-1 and MYC following this compound treatment.
Materials:
-
AML cell lines
-
Complete medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MCL-1, anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed AML cells and treat with this compound for 6-24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: IC50 Values of this compound in Various AML Cell Lines after 72h Treatment
| Cell Line | Molecular Subtype | IC50 (nM) |
| HL-60 | M2, t(15;17) negative | 150 |
| THP-1 | M5, MLL-rearranged | 250 |
| MOLM-13 | M5, FLT3-ITD | 100 |
| OCI-AML3 | M4, NPM1c | 300 |
Note: The IC50 values presented are representative and may vary depending on experimental conditions.
Table 2: Apoptosis Induction by this compound in MOLM-13 Cells after 48h Treatment
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Vehicle (DMSO) | - | 5.2 ± 1.1 |
| This compound | 50 | 25.8 ± 3.5 |
| This compound | 100 | 55.1 ± 4.2 |
| This compound | 200 | 80.3 ± 5.9 |
Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution in HL-60 Cells after 24h Treatment with this compound (150 nM)
| Cell Cycle Phase | Vehicle Control (%) | This compound Treated (%) |
| G0/G1 | 45.3 ± 2.8 | 65.7 ± 3.1 |
| S | 35.1 ± 2.1 | 15.2 ± 1.9 |
| G2/M | 19.6 ± 1.5 | 19.1 ± 2.5 |
Data are presented as mean ± standard deviation.
Experimental Workflow
References
Application Notes and Protocols for AZ5576 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] As a key regulator of transcriptional elongation, CDK9 inhibition by this compound leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid cell leukemia-1 (Mcl-1) and the proto-oncogene MYC.[2][3] This mechanism of action makes this compound a compelling candidate for investigation in various cancer models, particularly those dependent on high levels of Mcl-1 and/or MYC for survival. These application notes provide a detailed overview of the dosing, administration, and experimental protocols for the use of this compound in preclinical mouse models of cancer.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at the serine 2 position (pSer2-RNAPII), a critical step for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global transcriptional shutdown. Genes with short mRNA and protein half-lives, such as MCL1 and MYC, are particularly sensitive to this inhibition. The subsequent decrease in Mcl-1 and MYC protein levels disrupts critical cell survival and proliferation signaling, ultimately inducing apoptosis in cancer cells.
Signaling Pathway
Data Presentation
Table 1: In Vivo Dosing and Efficacy of this compound in Mouse Xenograft Models
| Cell Line | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Duration | Efficacy | Reference |
| VAL (DLBCL) | Not Specified | Oral Gavage | 60 mg/kg | Twice weekly | 30 days | Tumor growth inhibition | [1][4] |
| OCI-LY3 (DLBCL) | Not Specified | Oral Gavage | 60 mg/kg | Twice weekly | 30 days | Tumor growth inhibition | [1][4] |
| OCI-LY10 (DLBCL) | Not Specified | Not Specified | Not Specified | Intermittent | Not Specified | 79% Tumor Growth Inhibition (TGI) |
Table 2: Pharmacokinetic Parameters of this compound and its Clinical Counterpart AZD4573
| Compound | Species | Administration Route | Key Findings | Reference |
| This compound | Mouse | Oral | Orally bioavailable. Specific pharmacokinetic parameters (Cmax, Tmax, Half-life) are not publicly available. | [1] |
| AZD4573 | Rat, Dog, Monkey | Intravenous | Exhibits a short half-life (less than one hour). | [1] |
Note: DLBCL stands for Diffuse Large B-cell Lymphoma. Data for AZD4573 is provided for context as a closely related clinical compound.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Mortar and pestle or appropriate homogenization equipment
-
Sterile water
-
Weighing scale
-
Magnetic stirrer and stir bar
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Calculate the required amount of this compound and vehicle: Based on the desired concentration and the number and weight of the mice to be dosed. For a 60 mg/kg dose in a 20g mouse, you would need 1.2 mg of this compound per mouse. A typical gavage volume is 100 µL (0.1 mL). Therefore, the required concentration would be 12 mg/mL.
-
Prepare the vehicle: Weigh the appropriate amount of methylcellulose and dissolve it in sterile water with the aid of a magnetic stirrer. Gentle heating may be required to fully dissolve the methylcellulose. Allow the solution to cool to room temperature.
-
Formulate the this compound suspension: Weigh the calculated amount of this compound powder. If necessary, finely grind the powder using a mortar and pestle to ensure a uniform particle size. Gradually add the vehicle to the this compound powder while continuously triturating or homogenizing to create a smooth and homogenous suspension.
-
Administer via oral gavage:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the calculated volume of the this compound suspension into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently dispense the suspension into the stomach.
-
Monitor the mouse briefly after administration to ensure there are no signs of distress.
-
Note: It is crucial to ensure the suspension is well-mixed before each administration to guarantee accurate dosing. The stability of the formulation should be determined, and fresh preparations are recommended.
Protocol 2: Xenograft Tumor Model and Efficacy Assessment
Materials:
-
Cancer cell lines (e.g., VAL, OCI-LY3)
-
Immunocompromised mice (e.g., NOD/SCID, NSG)
-
Cell culture medium and reagents
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture the desired cancer cell line under standard conditions. Harvest cells during the exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of serum-free medium and Matrigel (if used) at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Keep the cell suspension on ice.
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the predetermined dosing schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 - ((Tf - Ti) / (Cf - Ci))] x 100 , where Tf and Ti are the final and initial mean tumor volumes of the treated group, and Cf and Ci are the final and initial mean tumor volumes of the control group.
-
Experimental Workflow
Conclusion
This compound is a promising selective CDK9 inhibitor with demonstrated in vivo activity in mouse models of hematological malignancies. The provided protocols offer a framework for the preclinical evaluation of this compound. Careful attention to formulation, dosing accuracy, and consistent tumor monitoring are critical for obtaining reliable and reproducible results. Further investigation into the pharmacokinetics and exploration of different dosing regimens in various cancer models will be essential for the continued development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for AZ5576 in a Xenograft Model of Lymphoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AZ5576, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in preclinical xenograft models of lymphoma. The protocols outlined below are based on established methodologies from peer-reviewed research and are intended to assist in the design and execution of in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a potent and highly selective, orally bioavailable inhibitor of CDK9.[1][2][3] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcriptional elongation.[4][5] In many hematological malignancies, including Diffuse Large B-Cell Lymphoma (DLBCL), cancer cells are dependent on the continuous expression of short-lived anti-apoptotic proteins and oncoproteins, such as Myeloid Cell Leukemia 1 (Mcl-1) and MYC.[1][6][7] By inhibiting CDK9, this compound effectively downregulates the transcription of these key survival proteins, leading to cell cycle arrest and apoptosis in cancer cells.[6][7][8] Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth in xenograft models of lymphoma, highlighting its potential as a therapeutic agent.[1][6][9]
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 4. Use of a SCID mouse/human lymphoma model to evaluate cytokine-induced killer cells with potent antitumor cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. protocol-online.org [protocol-online.org]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of pSer2-RNAPII Following AZ5576 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ5576 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[2][3][4] Specifically, CDK9-mediated phosphorylation of serine 2 (Ser2) within the RNAPII CTD heptapeptide repeats is essential for the transition from promoter-proximal pausing to productive transcriptional elongation.[2] Inhibition of CDK9 by this compound leads to a reduction in pSer2-RNAPII levels, subsequently downregulating the expression of short-lived anti-apoptotic proteins like Mcl-1 and oncoproteins such as MYC.[1][5][6] This application note provides a detailed protocol for performing Western blot analysis to quantify the dose-dependent effects of this compound on pSer2-RNAPII levels in cultured cells.
Data Presentation
The following table summarizes illustrative quantitative data representing the dose-dependent inhibition of pSer2-RNAPII by this compound in a cancer cell line, as determined by densitometric analysis of Western blot results.
| This compound Concentration (nM) | pSer2-RNAPII Level (Normalized to Total RNAPII and Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 10 | 0.85 | 0.10 |
| 50 | 0.55 | 0.08 |
| 100 | 0.25 | 0.05 |
| 250 | 0.10 | 0.03 |
| 500 | 0.05 | 0.02 |
Note: The data presented in this table is illustrative and based on qualitative descriptions of this compound's effect. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for the Western blot analysis.
Caption: Signaling pathway of this compound-mediated inhibition of CDK9.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MV4-11, a human AML cell line) in appropriate culture vessels and allow them to adhere or reach the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250, 500 nM).
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
Western Blotting
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-15% Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Anti-pSer2-RNAPII antibody: (Use at manufacturer's recommended dilution)
-
Anti-Total RNAPII antibody: (Use at manufacturer's recommended dilution)
-
Loading control antibody (e.g., β-actin or GAPDH): (Use at manufacturer's recommended dilution)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities for pSer2-RNAPII, total RNAPII, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the pSer2-RNAPII band intensity to the total RNAPII band intensity for each sample. Further normalize this ratio to the loading control to account for any loading inaccuracies. Express the results as a fold change relative to the vehicle-treated control.
References
- 1. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 9–cyclin K functions in the replication stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of MYC mRNA Expression Following AZD5576 Treatment using RT-qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction: AZD5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of less than 5 nM.[1] As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position.[1][2] This phosphorylation event is essential for releasing Pol II from promoter-proximal pausing and enabling productive transcriptional elongation.[2] Inhibition of CDK9 by AZD5576 prevents this phosphorylation, leading to a global downregulation of transcription, particularly affecting genes with short-lived mRNA transcripts, such as the proto-oncogene MYC.[1][3]
The MYC gene is a critical transcription factor involved in cell cycle progression, proliferation, and apoptosis, and its deregulation is a hallmark of many cancers.[4][5] Consequently, measuring the downregulation of MYC mRNA is a key pharmacodynamic biomarker for assessing the biological activity of CDK9 inhibitors like AZD5576.[3] This document provides detailed protocols for treating cells with AZD5576 and subsequently quantifying the changes in MYC mRNA levels using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
Data Presentation: qPCR Primers
For accurate quantification of MYC mRNA, validated primer sets for both the gene of interest and a stable housekeeping gene are required for normalization. The following table summarizes primer sequences suitable for human and mouse MYC, along with common reference genes.
Table 1: Validated qPCR Primer Sequences for MYC and Housekeeping Genes
| Species | Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Source |
| Human | MYC | CCTACCCTCTCAACGACAGC | CTCTGACCTTTTGCCAGGAG | [5] |
| Human | GAPDH | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA | [6] |
| Human | ABL1 | GATACGAAGGGAGGGTGTACCA | CTCGGCCAGGGTGTTGAA | [5] |
| Mouse | Myc | Commercially available sets | Commercially available sets | [7][8][9] |
| Mouse | Gapdh | Commercially available sets | Commercially available sets | [9] |
Note: For mouse genes, several validated commercial primer sets are available from vendors such as OriGene and Sino Biological.[7][8][9] It is recommended to use experimentally validated sequences for optimal performance.
Experimental Workflow
The overall experimental process involves treating cultured cells with AZD5576, isolating total RNA, converting the RNA to cDNA, and finally performing qPCR to quantify relative MYC mRNA levels.
Caption: High-level workflow for measuring mRNA changes after drug treatment.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with AZD5576
-
Cell Seeding: Seed cells (e.g., Diffuse Large B-cell Lymphoma cells) in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvest (e.g., 1x10⁵ cells/well in a 24-well plate).[10]
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Drug Preparation: Prepare a stock solution of AZD5576 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentration. A common working concentration is 1 µM.[1]
-
Treatment: Replace the existing medium with the medium containing AZD5576 or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time period. A 24-hour treatment has been shown to effectively reduce MYC mRNA levels.[1]
-
Harvesting: After incubation, wash the cells with PBS and harvest them for RNA extraction. For suspension cells, pellet by centrifugation. For adherent cells, use a cell scraper or trypsinization.[10]
Protocol 2: Total RNA Extraction
This protocol provides a general guideline using a reagent-based method. Commercially available column-based kits (e.g., from Qiagen or Promega) are also highly effective and can be used according to the manufacturer's instructions.[11][12]
-
Cell Lysis: Lyse the harvested cell pellet by adding 1 mL of a TRI-reagent (e.g., TriPure, TRIzol) per 5-10 x 10⁶ cells and pipetting repeatedly.[13]
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRI-reagent, cap the tube securely, and shake vigorously for 15 seconds.[13]
-
Incubate at room temperature for 10-15 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, a white interphase, and a colorless upper aqueous phase containing the RNA.[13]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRI-reagent used initially. Mix by inverting and incubate at room temperature for 10 minutes.[13]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with at least 1 mL of 75% ethanol (prepared with DEPC-treated water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[13]
-
Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Quantification: Determine RNA concentration and purity (A260/280 ratio) using a spectrophotometer (e.g., NanoDrop).
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
RNA Preparation: Based on the concentration measurement, dilute a standard amount of total RNA (e.g., 1 µg) in RNase-free water.
-
DNase Treatment (Optional but Recommended): To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's protocol.[14]
-
Reverse Transcription Reaction: Prepare the reverse transcription master mix. A typical reaction using a commercial kit (e.g., Invitrogen SuperScript VILO) includes a reaction mix buffer and a reverse transcriptase enzyme mix.[13]
-
Example 20 µL reaction:
-
5x Reaction Mix: 4 µL
-
10x Enzyme Mix: 2 µL
-
RNA template (up to 2.5 µg): x µL
-
DEPC-treated water: to 20 µL
-
-
-
Thermal Cycling: Place the reaction tubes in a thermal cycler and run a program such as:[13]
-
Primer Annealing: 25°C for 10 minutes
-
Reverse Transcription: 42°C for 60 minutes
-
Enzyme Inactivation: 85°C for 5 minutes
-
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.[13]
Protocol 4: Quantitative PCR (qPCR)
This protocol is based on SYBR Green chemistry, which is a common and cost-effective method.[15]
-
Reaction Setup: Prepare a qPCR master mix for the number of samples to be analyzed (including no-template controls). For each reaction, combine the following in a PCR plate or tube:
-
2x SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Diluted cDNA Template (~10-100 ng): 2 µL
-
Nuclease-free water: 7 µL
-
Total Volume: 20 µL
-
-
Plate Sealing and Centrifugation: Seal the PCR plate and briefly centrifuge to collect all components at the bottom of the wells.
-
qPCR Cycling: Place the plate in a real-time PCR instrument and run a thermal cycling program. A typical program is as follows:[5]
-
Initial Denaturation: 95°C for 3 minutes (1 cycle)
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis: The instrument software will generate amplification plots and calculate the cycle threshold (Ct) values. Relative quantification of MYC expression can be determined using the comparative Ct (ΔΔCt) method, normalizing the Ct value of MYC to the Ct value of the housekeeping gene (e.g., GAPDH or ABL1).[5]
Signaling Pathway Diagram
AZD5576 inhibits the kinase activity of CDK9, which is part of the P-TEFb complex. This prevents the phosphorylation of RNA Pol II, leading to stalled transcriptional elongation and a subsequent decrease in the mRNA levels of target genes like MYC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 3. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. sinobiological.com [sinobiological.com]
- 8. cn.sinobiological.com [cn.sinobiological.com]
- 9. origene.com [origene.com]
- 10. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 11. RNA extraction, cDNA synthesis and Taqman qPCR [protocols.io]
- 12. RNA extraction, cDNA synthesis and qPCR [bio-protocol.org]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 15. oaepublish.com [oaepublish.com]
Application Notes and Protocols for AZ5576 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] By inhibiting CDK9 with an IC₅₀ of less than 5 nM, this compound prevents the phosphorylation of RNA polymerase II at serine 2, leading to a downstream reduction in the expression of critical anti-apoptotic proteins such as Mcl-1 and the oncoprotein MYC.[1][3] This mechanism of action makes this compound a valuable tool for research in hematological malignancies and other cancers dependent on transcriptional regulation.[1][3] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments.
Physicochemical and Efficacy Data
A comprehensive understanding of the physicochemical properties and biological efficacy of this compound is crucial for its effective application in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 385.43 g/mol | [4] |
| Molecular Formula | C₂₁H₂₄FN₃O₃ | [4] |
| CAS Number | 2751721-40-9 | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | 125 mg/mL in DMSO (324.31 mM) | [4] |
| IC₅₀ (CDK9) | < 5 nM | [1] |
| Storage (Powder) | 3 years at -20°C, 2 years at 4°C | [4] |
| Storage (Stock Solution) | 6 months at -80°C, 1 month at -20°C | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound, which can then be diluted to the desired working concentration for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, newly opened[5]
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer or sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before use.
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO to add to a specific mass of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 385.43 g/mol ) = 0.00025945 L = 259.45 µL
-
-
Reconstitution: Aseptically add the calculated volume of DMSO to the vial of this compound powder.
-
Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved.[4] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to prevent repeated freeze-thaw cycles which can inactivate the compound.[1]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][4]
Protocol 2: Treatment of Cultured Cells with this compound
This protocol outlines the general procedure for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate cell culture vessels
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Pipettes and sterile filter tips
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
-
Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS (optional, depending on the cell type and experimental design). Add the medium containing the appropriate concentration of this compound to the cells.
-
Incubation: Return the cells to the incubator and incubate for the desired treatment duration.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as apoptosis assays, cell cycle analysis, western blotting for Mcl-1 and MYC expression, or qPCR.[3]
Visualizations
This compound Stock Solution Preparation Workflow
The following diagram illustrates the workflow for preparing a stock solution of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
This compound Signaling Pathway
The diagram below depicts the signaling pathway affected by this compound.
Caption: this compound inhibits CDK9, blocking transcriptional elongation and inducing apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CDK9抑制剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. emulatebio.com [emulatebio.com]
Application Notes and Protocols for AZ5576 Treatment of Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ5576 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulatory kinase that, through phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), promotes transcriptional elongation.[1] In multiple myeloma and other hematological malignancies, the survival of cancer cells is often dependent on the continuous expression of anti-apoptotic proteins with short half-lives, such as Myeloid Cell Leukemia 1 (Mcl-1) and the transcription factor MYC.[1][2] By inhibiting CDK9, this compound effectively downregulates the transcription of these critical survival proteins, leading to cell cycle arrest and apoptosis in malignant cells.[1][2] These application notes provide detailed protocols for evaluating the efficacy of this compound in multiple myeloma cell lines.
Mechanism of Action
This compound exerts its anti-myeloma effects through the selective inhibition of CDK9. This inhibition prevents the phosphorylation of Serine 2 on the C-terminal domain of RNAPII, a crucial step for transcriptional elongation. The subsequent decrease in the expression of Mcl-1 and MYC shifts the cellular balance towards apoptosis, leading to the death of cancer cells.[1]
Data Presentation
In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
Table 1: In Vitro Cell Viability (IC50) of the CDK9 Inhibitor AZD4573 in Human Multiple Myeloma Cell Lines
| Cell Line | Subtype/Resistance | IC50 (nM) |
| MM1S | t(14:16) | 8 |
| MM1Sres | Lenalidomide-resistant | 8 |
| MM1R | Dexamethasone-resistant | 8 |
| KMS11 | t(4:14) | 8 |
| 8226 | t(14:16) | 60 |
| 8226 LR5 | Melphalan-resistant | Not specified |
| 8226 P100V | Bortezomib-resistant | 70 |
| KMS11res | Lenalidomide-resistant | Not specified |
| KMS28 | t(4:14) | Not specified |
| H929 | t(4:14) | Not specified |
Data for AZD4573 is presented as a proxy for this compound due to the lack of specific public data for this compound. Data extracted from a study by Lim et al.[3]
This compound has a reported enzymatic IC50 of <5 nM for CDK9 and an IC50 of 96 nM for the inhibition of RNAPII Ser2 phosphorylation in cells.[1]
Effects of this compound on Apoptosis and Cell Cycle
Treatment with this compound is expected to induce a significant increase in apoptosis and cause alterations in the cell cycle distribution of multiple myeloma cells. While specific quantitative data for this compound is limited, the following tables illustrate the expected outcomes based on the known mechanism of action and data from similar CDK9 inhibitors.
Table 2: Expected Effect of this compound on Apoptosis in Multiple Myeloma Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| RPMI-8226 | Control (DMSO) | Baseline |
| This compound (e.g., 1 µM, 24h) | Significant Increase | |
| U266 | Control (DMSO) | Baseline |
| This compound (e.g., 1 µM, 24h) | Significant Increase |
Table 3: Expected Effect of this compound on Cell Cycle Distribution in Multiple Myeloma Cell Lines
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| RPMI-8226 | Control (DMSO) | Baseline | Baseline | Baseline |
| This compound (e.g., 1 µM, 24h) | Increase | Decrease | Variable | |
| U266 | Control (DMSO) | Baseline | Baseline | Baseline |
| This compound (e.g., 1 µM, 24h) | Increase | Decrease | Variable |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, U266)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Culture multiple myeloma cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the quantification of apoptotic cells following treatment with this compound using flow cytometry.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 0.5-1 x 10^6 cells/well and treat with this compound or vehicle control for 24-48 hours.
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on the cell cycle distribution of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
DMSO
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24 hours.
-
Harvest cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Protocol 4: Western Blot Analysis
This protocol is for the detection of changes in Mcl-1 and MYC protein levels following this compound treatment.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Mcl-1, anti-MYC, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Disclaimer
The quantitative data presented in Table 1 for the CDK9 inhibitor AZD4573 is intended to be representative of the expected activity of this compound, a compound with a similar mechanism of action. Researchers should perform their own experiments to determine the specific efficacy of this compound in their multiple myeloma cell lines of interest. The provided protocols are for guidance and may require optimization based on specific experimental conditions and cell lines used.
References
Application Notes and Protocols: RNA-Seq Analysis of Gene Expression Changes Induced by AZ5576
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ5576 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] CDK9, as the catalytic subunit of the positive Transcription Elongation Factor b (P-TEFb), plays a crucial role in phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), a step essential for the transition from promoter-proximal pausing to productive gene transcription.[3][4][5] Dysregulation of CDK9 activity is implicated in various malignancies, making it an attractive therapeutic target.[2] this compound and its clinical congener, AZD4573, have demonstrated preclinical efficacy in various cancers, including Diffuse Large B-cell Lymphoma (DLBCL), by inducing apoptosis and inhibiting cell proliferation.[6][7] This is achieved, in part, through the rapid downregulation of short-lived oncoproteins such as MYC and Mcl-1.[6][7][8]
RNA sequencing (RNA-Seq) is a powerful tool to elucidate the global transcriptomic changes induced by therapeutic agents like this compound. This document provides detailed protocols for conducting RNA-Seq experiments to analyze gene expression alterations following this compound treatment, along with guidelines for data analysis and interpretation.
Signaling Pathway of this compound
This compound exerts its effects by inhibiting the kinase activity of CDK9. This disrupts the transcriptional machinery, leading to a decrease in the expression of key oncogenes.
Caption: this compound inhibits CDK9, blocking transcriptional elongation and reducing MYC and Mcl-1 levels.
Experimental Protocols
A well-designed RNA-Seq experiment is crucial for obtaining reliable and interpretable results.[9] This section outlines the key steps from cell culture to sequencing.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cell lines based on the research question. For example, DLBCL cell lines with high MYC expression are particularly sensitive to CDK9 inhibitors.[6][8]
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations for treatment.
-
Treatment:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and stabilize overnight.
-
Replace the medium with fresh medium containing either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate cells for the desired time points. Time-course experiments are recommended to capture both early and late gene expression changes.[10]
-
Harvest cells for RNA extraction.
-
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.[11]
-
RNA Quality Control:
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. Ratios of ~2.0 are generally considered pure.
-
Integrity: Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-Seq data.
-
RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
mRNA Enrichment: For gene expression analysis, enrich for polyadenylated (poly(A)) mRNA from the total RNA using oligo(dT)-magnetic beads.[12]
-
RNA Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments. These adapters contain sequences for primer binding for amplification and sequencing.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
-
Library Quality Control: Assess the quality and quantity of the prepared library using an automated electrophoresis system and qPCR.
-
Sequencing:
-
Pool multiple libraries for multiplex sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq).[10]
-
The choice of sequencing depth (number of reads per sample) will depend on the experimental goals. For differential gene expression analysis, a depth of 20-30 million reads per sample is typically sufficient.[10] Single-end or paired-end sequencing can be performed, with paired-end providing more information about transcript isoforms.
-
Data Presentation: Quantitative Analysis of Gene Expression
Following RNA-Seq, bioinformatics analysis is performed to identify differentially expressed genes (DEGs) between this compound-treated and control samples. The results are typically presented in a table format.
Table 1: Top Differentially Expressed Genes in DLBCL Cells Treated with this compound
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| Downregulated Genes | ||||
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.5 | < 0.001 | < 0.001 |
| MCL1 | MCL1 Apoptosis Regulator, BCL2 Family Member | -2.1 | < 0.001 | < 0.001 |
| JUNB | JunB Proto-Oncogene, AP-1 Transcription Factor Subunit | -1.8 | < 0.001 | < 0.001 |
| PIM3 | Pim-3 Proto-Oncogene, Serine/Threonine Kinase | -1.7 | < 0.001 | < 0.001 |
| ... | ... | ... | ... | ... |
| Upregulated Genes | ||||
| GADD45B | Growth Arrest and DNA Damage Inducible Beta | 1.5 | < 0.01 | < 0.05 |
| KLF6 | KLF Transcription Factor 6 | 1.3 | < 0.01 | < 0.05 |
| ... | ... | ... | ... | ... |
| (Note: The values in this table are illustrative and based on published findings. For actual data, refer to specific studies such as GSE113035.)[6] |
Data Analysis Workflow
The raw sequencing data needs to be processed through a series of steps to obtain meaningful biological insights.
Caption: A typical bioinformatics workflow for RNA-Seq data analysis.
Detailed Data Analysis Steps:
-
Quality Control of Raw Reads: Assess the quality of the raw sequencing reads using tools like FastQC to check for base quality scores, GC content, and adapter contamination.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads using tools such as Trimmomatic.[6]
-
Alignment to a Reference Genome: Align the trimmed reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner like STAR.[6]
-
Read Quantification: Count the number of reads that map to each gene. Tools like featureCounts or HTSeq can be used for this purpose.
-
Differential Expression Analysis:
-
Use statistical packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the this compound-treated and control groups.[6][13]
-
These packages account for biological variability and normalize the data to make comparisons between samples meaningful.
-
The output will typically include log2 fold changes, p-values, and adjusted p-values (to correct for multiple testing).
-
-
Downstream Analysis:
-
Pathway Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or databases like Reactome and KEGG to identify biological pathways that are significantly enriched among the differentially expressed genes.[6][13]
-
Visualization: Generate volcano plots to visualize the magnitude and significance of gene expression changes, and heatmaps to show the expression patterns of DEGs across different samples.[14]
-
Conclusion
RNA-Seq is an invaluable tool for understanding the molecular mechanisms of action of targeted therapies like this compound. By following these detailed protocols, researchers can generate high-quality, reproducible data on the transcriptomic effects of CDK9 inhibition. The resulting insights can aid in biomarker discovery, patient stratification, and the development of novel combination therapies.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 3. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alitheagenomics.com [alitheagenomics.com]
- 10. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 11. mdpi.com [mdpi.com]
- 12. emea.illumina.com [emea.illumina.com]
- 13. youtube.com [youtube.com]
- 14. Analysis of two-gene signatures and related drugs in small-cell lung cancer by bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to AZ5576 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the selective CDK9 inhibitor, AZ5576, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of less than 5 nM.[1][2] CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II at the Serine 2 position (pSer2-RNAPII), a critical step for transcriptional elongation.[3] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a reduction in the transcription of genes with short-lived mRNAs, particularly those encoding the anti-apoptotic protein Mcl-1 and the oncoprotein MYC.[1][4] The subsequent decrease in Mcl-1 and MYC protein levels induces apoptosis in cancer cells, especially those of hematological origin.[1][4]
Q2: My cancer cells are showing decreased sensitivity to this compound. What are the potential resistance mechanisms?
Several mechanisms can contribute to acquired resistance to this compound and other CDK9 inhibitors:
-
Gatekeeper Mutations in CDK9: A common mechanism of acquired resistance to kinase inhibitors is the development of mutations in the drug's binding site. For CDK9 inhibitors, the L156F mutation in the kinase domain has been identified as a key driver of resistance.[5][6] This mutation sterically hinders the binding of the inhibitor to CDK9.[5][6]
-
Upregulation of Anti-Apoptotic Proteins: Cancer cells can develop resistance by upregulating other anti-apoptotic proteins that are not as dependent on CDK9-mediated transcription for their expression, such as BCL2 and BCL-xL.[7] This compensates for the this compound-induced downregulation of Mcl-1.
-
Transcriptional Reprogramming and Oncogene Recovery: Following an initial suppression of transcription by this compound, some cancer cells can undergo epigenetic reprogramming, leading to the recovery of certain oncogenes like MYC and PIM kinases. This can be driven by changes in chromatin accessibility and the activity of other transcriptional regulators like BRD4.
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as MDR1 (multidrug resistance protein 1), can reduce the intracellular concentration of the inhibitor, thereby diminishing its efficacy.[8]
Q3: How can I determine if my resistant cells have the L156F mutation in CDK9?
To check for the L156F mutation, you can perform the following:
-
Sanger Sequencing: Isolate RNA from your sensitive and resistant cell lines, reverse transcribe it to cDNA, and then PCR amplify the region of the CDK9 gene spanning codon 156. The PCR product can then be sent for Sanger sequencing to identify any nucleotide changes that would result in the Leucine to Phenylalanine substitution.
-
Whole Exome Sequencing (WES): For a more comprehensive analysis, you can perform WES on your paired sensitive and resistant cell lines. This will not only identify the L156F mutation but also any other potential mutations that may contribute to resistance.[6]
Q4: I don't see a decrease in Mcl-1 or MYC protein levels after this compound treatment in my cells. What could be the issue?
Please refer to the "Troubleshooting Guide: Western Blot Analysis" section below for potential causes and solutions related to western blotting. If the western blot is technically sound, consider the following:
-
Intrinsic Resistance: Your cell line may have intrinsic resistance to this compound, meaning it relies on survival pathways that are independent of Mcl-1 and MYC.
-
Suboptimal Drug Concentration or Treatment Time: Ensure you are using an appropriate concentration of this compound and treating for a sufficient duration. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
Drug Inactivity: Verify the integrity and activity of your this compound compound.
Q5: What are some strategies to overcome this compound resistance?
-
Combination Therapy: Combining this compound with other targeted agents can be an effective strategy.
-
BCL2 Inhibitors (e.g., Venetoclax): If resistance is driven by the upregulation of BCL2, co-treatment with a BCL2 inhibitor can restore sensitivity.[7]
-
BTK Inhibitors (e.g., Acalabrutinib): In non-Hodgkin lymphoma models, combining this compound with a Bruton's tyrosine kinase (BTK) inhibitor has shown enhanced cell death.[1]
-
PI3K or PIM Kinase Inhibitors: If resistance is associated with transcriptional reprogramming and oncogene recovery, inhibitors of the PI3K/AKT or PIM kinase pathways may be effective in combination with this compound.
-
-
Next-Generation CDK9 Inhibitors: For resistance driven by the L156F mutation, a potential strategy is to use a next-generation CDK9 inhibitor that is designed to bind effectively to the mutated kinase. The compound IHMT-CDK9-36 has been shown to be effective against the L156F mutant.[5][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Clinical Congener AZD4573 in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | This compound | 96 | [2] |
| OCI-LY10 | Diffuse Large B-Cell Lymphoma | This compound | <520 | [1] |
| Various | Hematological Malignancies | AZD4573 | <4 | [9] |
| MV4-11 | Acute Myeloid Leukemia | AZD4573 | 13.7 (EC50 for caspase activation) | [9] |
| 4T1 | Breast Cancer | AZD4573 | 8.29 | [9] |
Table 2: Impact of L156F Mutation on CDK9 Inhibitor Sensitivity
| Cell Line | CDK9 Status | Compound | GI50 (nM) | Fold Resistance | Reference |
| MOLM13 | Wild-Type | BAY1251152 | ~10 | - | [5] |
| MOLM13-BR | L156F Mutant | BAY1251152 | >1000 | >100 | [5] |
| MOLM13 | Wild-Type | AZD4573 | ~20 | - | [5] |
| MOLM13-BR | L156F Mutant | AZD4573 | ~200 | ~10 | [5] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Key mechanisms of resistance to this compound.
Caption: Workflow for identifying and overcoming this compound resistance.
Experimental Protocols
Cell Viability Assay (MTT/CellTiter-Glo®)
This protocol is for determining the IC50 of this compound in your cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (e.g., 5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight (for adherent cells).
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
For CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo®: Measure the luminescence using a plate reader.
-
-
Data Analysis: Subtract the blank control readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Western Blot Analysis for Mcl-1 and MYC
This protocol is for assessing the protein levels of Mcl-1 and MYC following this compound treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Mcl-1, anti-MYC, anti-pSer2-RNAPII, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (GAPDH or β-actin).
Troubleshooting Guides
Troubleshooting Guide: Cell Viability Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Weak or no response to this compound | Inactive compound | Verify the quality and concentration of your this compound stock. |
| Cell line is intrinsically resistant | Screen a panel of cell lines to find a sensitive model. | |
| Incorrect assay endpoint | For cytostatic drugs, a proliferation assay (e.g., cell counting) may be more appropriate than a metabolic assay (MTT). | |
| IC50 values are inconsistent | Different cell passage numbers | Use cells within a consistent and low passage number range. |
| Variation in incubation times | Ensure consistent timing for drug treatment and reagent incubations. |
Troubleshooting Guide: Western Blot Analysis
| Problem | Possible Cause | Solution |
| Weak or no signal for Mcl-1/MYC | Insufficient protein loaded | Increase the amount of protein loaded per lane. |
| Inefficient protein transfer | Confirm transfer efficiency with Ponceau S staining. Optimize transfer time and voltage. | |
| Primary antibody not working | Use a positive control to validate the antibody. Optimize antibody concentration and incubation time. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Titrate the primary and secondary antibodies to find the optimal concentration. | |
| Insufficient washing | Increase the number and duration of washes with TBST. | |
| Multiple non-specific bands | Antibody is not specific | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation | Add protease inhibitors to your lysis buffer and keep samples on ice. |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcsciences.com [lcsciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: AZ5576 Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AZ5576 in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of less than 5 nM.[1] Its primary on-target effect is the inhibition of the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at the Serine 2 (Ser2) position.[1] This inhibition prevents the transition from transcriptional initiation to productive elongation, leading to a rapid downregulation of short-lived messenger RNAs (mRNAs) and their corresponding proteins. Key examples of proteins affected are the anti-apoptotic protein Mcl-1 and the oncogenic transcription factor MYC.[1][2]
Q2: What are the known off-target effects of this compound?
While this compound is described as a highly selective CDK9 inhibitor, comprehensive kinome profiling data for this compound is not publicly available. However, extensive profiling has been performed on its close clinical congener, AZD4573, which was developed for intravenous administration. A KINOMEscan assay of AZD4573 against a panel of 468 kinases at a concentration of 0.1 µM (over 100-fold higher than its CDK9 IC50) revealed that only 16 kinases showed a significant reduction in binding (≥90%).[3] This suggests a high degree of selectivity for CDK9.
Q3: Where can I find quantitative data on the selectivity of this compound or its analogs?
Quantitative selectivity data for AZD4573, a close analog of this compound, is available from preclinical studies. The following tables summarize the biochemical selectivity of AZD4573 against a panel of kinases.
Data Presentation
Table 1: Biochemical Selectivity of AZD4573 Against a Panel of Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 |
| CDK9 | <4 | - |
| CAMK1D | 44 | >11 |
| CDK1/Cyclin B | >10,000 | >2500 |
| CDK2/Cyclin E | >10,000 | >2500 |
| CDK4/Cyclin D1 | >10,000 | >2500 |
| CDK5/p25 | 110 | >27.5 |
| CDK6/Cyclin D3 | >10,000 | >2500 |
| CDK7/Cyclin H/MNAT1 | 370 | >92.5 |
| CLK1 | 100 | 25 |
| CLK2 | 56 | 14 |
| DYRK1A | 180 | 45 |
| DYRK1B | 130 | 32.5 |
| GSK3α | >10,000 | >2500 |
| GSK3β | >10,000 | >2500 |
| HIPK2 | 93 | 23.25 |
| PIM1 | 250 | 62.5 |
Data is for AZD4573, a clinical congener of this compound. Data extracted from Cidado et al., Clin Cancer Res, 2020.[3]
Table 2: KINOMEscan Profiling of AZD4573
| Kinase Target with ≥90% Inhibition at 0.1 µM |
| CAMK1D |
| CLK1 |
| CLK2 |
| DYRK1A |
| DYRK1B |
| DYRK2 |
| DYRK3 |
| GSK3A |
| GSK3B |
| HIPK1 |
| HIPK2 |
| HIPK3 |
| PIM1 |
| PIM2 |
| PIM3 |
| SRPK1 |
Data is for AZD4573, a clinical congener of this compound. Data extracted from Cidado et al., Clin Cancer Res, 2020.[3]
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for key experiments to assess the on- and off-target effects of this compound, along with troubleshooting advice.
In Vitro Kinase Inhibition Assay
This protocol is for determining the IC50 of this compound against CDK9 and other kinases of interest.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in DMSO to create a concentration range for IC50 determination.
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute the recombinant kinase (e.g., CDK9/Cyclin T1) to the desired concentration in cold kinase buffer.
-
Prepare a 2x substrate/ATP mixture in kinase buffer. The ATP concentration should ideally be at the Kₘ for each specific kinase.
-
-
Assay Procedure:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted kinase to each well.
-
Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
-
Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High variability between replicates | Pipetting errors, especially with small volumes. | Use calibrated pipettes and proper technique. Prepare master mixes to minimize variability. |
| No or low signal | Inactive enzyme or substrate. Incorrect buffer conditions. | Use a fresh batch of enzyme and substrate. Confirm the optimal buffer conditions for the specific kinase. |
| IC50 values are significantly different from expected | Incorrect ATP concentration. | Use an ATP concentration at or near the Kₘ for the kinase to obtain an accurate IC50 value. |
Western Blot for Phosphorylated RNAPII (Ser2)
This protocol is to assess the cellular activity of this compound by measuring the inhibition of RNAPII Ser2 phosphorylation.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 1-6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE (20-30 µg of protein per lane).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-RNAPII (Ser2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total RNAPII and a loading control (e.g., GAPDH or β-actin).
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No or weak phospho-signal | Low basal phosphorylation level. Dephosphorylation during sample prep. | Stimulate cells if necessary. Always use fresh phosphatase inhibitors in the lysis buffer and keep samples on ice. |
| High background | Antibody concentration too high. Insufficient blocking or washing. | Optimize primary and secondary antibody concentrations. Increase the duration and number of washing steps. Use 5% BSA instead of milk for blocking with phospho-antibodies to avoid cross-reactivity with casein. |
| Multiple non-specific bands | Antibody cross-reactivity. Protein degradation. | Use a more specific antibody. Ensure protease inhibitors are included in the lysis buffer.[4] |
qPCR for Mcl-1 and MYC mRNA Expression
This protocol is to quantify the effect of this compound on the mRNA levels of its downstream targets.
Experimental Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or DMSO as described for the Western blot protocol.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
Assess RNA quality and quantity using a spectrophotometer or Bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for Mcl-1, MYC, and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No amplification or high Ct values | Poor RNA quality or low target expression. Inefficient cDNA synthesis. | Ensure RNA is of high quality (RIN > 8). Increase the amount of starting RNA for cDNA synthesis. Optimize the reverse transcription reaction.[5] |
| Non-specific amplification (multiple peaks in melt curve) | Poor primer design. | Design new primers with higher specificity. Optimize the annealing temperature of the qPCR reaction.[6] |
| High variability in Ct values | Inaccurate pipetting. Variations in RNA/cDNA quantity. | Use a master mix for qPCR setup. Accurately quantify RNA and use the same amount for all cDNA synthesis reactions. |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits CDK9, preventing RNAPII-mediated transcription and leading to apoptosis.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the in vitro and cellular activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. dispendix.com [dispendix.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
Optimizing AZ5576 concentration for in vitro experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of AZ5576 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, highly selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its primary mechanism of action is to inhibit the enzymatic activity of CDK9, which is a critical component of the positive transcription elongation factor b (P-TEFb).[3][4] By inhibiting CDK9, this compound prevents the phosphorylation of RNA polymerase II at the serine 2 position (pSer2-RNAPII).[1][2][5] This action suppresses the transcriptional elongation of genes with short-lived mRNA transcripts, particularly those encoding labile anti-apoptotic proteins like Mcl-1 and oncogenes such as MYC.[1][6][7] The subsequent decrease in these key survival proteins leads to the induction of apoptosis in sensitive cancer cells.[2][3]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is cell-line dependent. However, based on published data, a sensible starting point for a dose-response experiment would be a range from 1 nM to 1 µM . This range covers the enzymatic IC50, the cellular IC50 for target inhibition, and concentrations shown to induce apoptosis in various hematological cancer cell lines.[1][2][3]
Q3: How should I prepare and store this compound stock solutions?
Proper handling of this compound is crucial for reproducible results.
-
Solvent Choice : this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Stock Solution Storage : Once prepared, the stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[3][8] Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Working Solution Preparation : Prepare working solutions fresh for each experiment by diluting the DMSO stock in your cell culture medium.[3] It is critical to ensure the final concentration of DMSO in the assay is kept low (typically ≤ 0.1%) to avoid solvent-induced cellular artifacts.[8]
Summary of Reported In Vitro Concentrations
The following table summarizes key quantitative data for this compound from preclinical studies, providing a reference for experimental design.
| Parameter | Concentration / IC50 | Context / Cell Type | Reference |
| Enzymatic Inhibition | < 5 nM | CDK9 Enzyme Activity | [1][2] |
| Cellular Target Engagement | 96 nM | Inhibition of pSer2-RNAPII in cells | [1][2][5] |
| Cell Viability / Apoptosis | < 520 nM | Potency for inducing cell death in 19/35 Non-Hodgkin Lymphoma (NHL) cell lines | [1][9] |
| mRNA & Protein Reduction | 1 µM | Reduction of Mcl-1 and MYC in Diffuse Large B-Cell Lymphoma (DLBCL) cells after 24h | [3] |
| Apoptosis Induction | Effective in 16/20 AML, 10/19 MM, and 8/13 DLBCL cell lines | Diverse hematological cancer cell lines | [2] |
Experimental Protocols & Methodologies
Here are detailed protocols for key experiments to determine the optimal this compound concentration.
Protocol 1: Dose-Response Cell Viability Assay
This experiment determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation : Prepare a 2x serial dilution of this compound in culture medium. Concentrations should span a wide range (e.g., 1 nM to 10 µM) to capture the full dose-response curve. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment : Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation : Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time.
-
Viability Assessment : Measure cell viability using a suitable assay, such as a tetrazolium-based assay (MTS, XTT) or a resazurin-based assay.[10] These assays measure the metabolic activity of viable cells.[10]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[11]
Protocol 2: Western Blot for Target Engagement and Downstream Effects
This protocol verifies that this compound is engaging its target (CDK9) and modulating downstream proteins (Mcl-1, MYC).
-
Cell Treatment : Seed cells in 6-well plates and treat them with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 500 nM, 1 µM) for a defined period (e.g., 6 or 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Visualization : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12] A dose-dependent decrease in pSer2-RNAPII, Mcl-1, and MYC levels will confirm on-target activity.
Visual Guides: Pathways and Workflows
This compound Mechanism of Action
Caption: this compound inhibits CDK9, blocking transcriptional elongation and inducing apoptosis.
Experimental Workflow for Concentration Optimization
Caption: A stepwise workflow for optimizing this compound concentration in vitro.
Troubleshooting Guide
Issue 1: I am not observing the expected decrease in cell viability, even at high concentrations.
-
Potential Cause 1: Compound Insolubility or Degradation.
-
Potential Cause 2: Cell Line Insensitivity.
-
Recommended Action : Not all cell lines are sensitive to CDK9 inhibition.[2] Sensitivity is often linked to a dependency on short-lived proteins like MYC or Mcl-1.[6][7] Confirm the expression of these proteins in your cell line. Consider testing a known sensitive cell line (e.g., MV4-11 for AML, or certain DLBCL lines) as a positive control.[2]
-
-
Potential Cause 3: Insufficient Incubation Time.
-
Recommended Action : The effects on cell viability may take time to manifest. Extend the incubation period of your assay (e.g., from 24h to 48h or 72h).[14]
-
Issue 2: My Western blot does not show a decrease in pSer2-RNAPII, Mcl-1, or MYC.
-
Potential Cause 1: Suboptimal Treatment Time.
-
Recommended Action : The kinetics of target inhibition and downstream protein depletion can vary. Inhibition of pSer2-RNAPII is a rapid event, often detectable within a few hours.[1][2] The depletion of Mcl-1 and MYC proteins follows, typically within 6-24 hours.[1][7] Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing these effects in your specific cell line.
-
-
Potential Cause 2: Transcriptional Recovery.
-
Recommended Action : Some studies have observed a transcriptional recovery of oncogenes like MYC after an initial period of suppression by CDK9 inhibitors.[15] This may indicate the activation of resistance mechanisms. Analyze earlier time points to capture the initial downregulation before this rebound occurs.
-
Issue 3: I am seeing high levels of cytotoxicity at all tested concentrations.
-
Potential Cause 1: Concentration Range is Too High.
-
Recommended Action : Your cell line may be extremely sensitive to this compound. Shift your dose-response curve to a much lower range (e.g., picomolar to low nanomolar concentrations).
-
-
Potential Cause 2: Off-Target Effects.
-
Recommended Action : While this compound is highly selective, very high concentrations can lead to off-target kinase inhibition.[12] Ensure you are working within a concentration range that correlates with on-target pSer2-RNAPII inhibition. If unexpected phenotypes appear (e.g., cell cycle arrest profiles not typical for CDK9 inhibition), it could indicate off-target activity.[12]
-
Issue 4: My results are inconsistent between experiments.
-
Potential Cause 1: Inconsistent Cell Health or Passage Number.
-
Recommended Action : Use cells from the same passage number for comparative experiments and ensure they are healthy and in the logarithmic growth phase.[8]
-
-
Potential Cause 2: Reagent Variability.
-
Recommended Action : Use the same lot of key reagents (e.g., media, serum, antibodies) for a set of experiments. Always validate new lots of reagents.[8]
-
-
Potential Cause 3: Inconsistent Compound Handling.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues with this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 7. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Acquired Resistance to CDK9 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to CDK9 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to CDK9 inhibitors?
Acquired resistance to CDK9 inhibitors can arise through several mechanisms, broadly categorized as on-target mutations and off-target bypass pathways. The most well-documented mechanisms include:
-
Gatekeeper Mutations in CDK9: A key mechanism is the emergence of mutations within the kinase domain of CDK9 itself. A notable example is the L156F mutation, which has been shown to confer resistance to various ATP-competitive CDK9 inhibitors and even PROTAC degraders.[1][2][3] This mutation is believed to cause steric hindrance, thereby impairing inhibitor binding.[1][2][3]
-
Upregulation of CDK9 Kinase Activity: Resistant cells can exhibit increased phosphorylation of the RNA Polymerase II C-terminal domain, which is a direct downstream target of CDK9. This is often coupled with an overall increase in CDK9 kinase activity, allowing the cell to overcome the inhibitory effects of the drug.[4]
-
Stabilization of Pro-Survival Proteins: Prolonged stability of anti-apoptotic proteins, particularly Mcl-1, is a significant factor in acquired resistance.[4][5] This can be driven by the activation of signaling pathways like MAPK/ERK.[4]
-
Epigenetic and Transcriptional Reprogramming: Treatment with CDK9 inhibitors can induce significant changes in the epigenetic landscape of cancer cells. This can lead to the reprogramming of super-enhancers and the subsequent transcriptional recovery of key oncogenes such as MYC and PIM3, which can drive resistance.[6][7]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that compensate for the inhibition of CDK9. The PI3K/AKT signaling pathway has been identified as a potential bypass mechanism.[6][7]
-
Role of the Mediator Complex: Components of the Mediator complex, which are associated with super-enhancers, have been implicated in resistance. For instance, loss of MED12 has been shown to sensitize cells to CDK9 inhibitors.[6]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cell Viability in the Presence of a CDK9 Inhibitor
Problem: Your cell line, previously sensitive to a specific CDK9 inhibitor, now shows sustained proliferation or reduced cell death at concentrations that were previously effective.
| Potential Cause | Troubleshooting Steps |
| Emergence of a resistant clone with a CDK9 mutation. | 1. Sequence the CDK9 gene: Perform Sanger or next-generation sequencing of the CDK9 kinase domain in your resistant cell population to identify potential mutations, such as the L156F gatekeeper mutation.[1][2] 2. Test alternative inhibitors: Evaluate the efficacy of structurally different CDK9 inhibitors or compounds known to be effective against common resistance mutations.[1][2] |
| Upregulation of CDK9 activity or downstream targets. | 1. Western Blot Analysis: Assess the phosphorylation status of RNA Polymerase II (Ser2) and the protein levels of Mcl-1 and MYC in treated versus untreated resistant cells. Compare these levels to the parental sensitive cells.[3][4] 2. Kinase Assay: If possible, perform an in vitro kinase assay to directly measure the catalytic activity of CDK9 immunoprecipitated from resistant cells. |
| Activation of a bypass signaling pathway. | 1. Phospho-protein Array: Use a phospho-kinase array to screen for the activation of alternative signaling pathways, such as PI3K/AKT or MAPK/ERK.[4][6] 2. Combination Therapy: Test the combination of your CDK9 inhibitor with inhibitors of the identified bypass pathway (e.g., a PI3K inhibitor).[6] |
| Degraded or inactive inhibitor. | 1. Use a fresh stock of the inhibitor: Prepare a new dilution from a fresh stock of the compound. 2. Confirm inhibitor activity: Test the inhibitor on a sensitive control cell line to ensure its potency. |
Guide 2: Experimental Workflow for Generating and Characterizing CDK9 Inhibitor-Resistant Cell Lines
This guide outlines a general protocol for developing and characterizing cell lines with acquired resistance to CDK9 inhibitors.
Experimental Protocol:
-
Establish a Baseline: Determine the initial sensitivity of the parental cell line to the CDK9 inhibitor by performing a dose-response curve and calculating the GI50/IC50.
-
Dose Escalation: Continuously culture the parental cells in the presence of the CDK9 inhibitor, starting at a concentration below the GI50.
-
Gradual Increase in Concentration: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the inhibitor. This process may take several months.
-
Isolation of Resistant Population: Once a population of cells is able to proliferate in a high concentration of the inhibitor (e.g., >1 µM), isolate and expand this resistant line.[1]
-
Characterization of Resistance:
-
Confirm Resistance: Perform a dose-response assay to compare the GI50 of the resistant line to the parental line. The drug resistant index (DRI) can be calculated based on the GI50 in parental and resistant cells.[3]
-
Genomic Analysis: Sequence the CDK9 gene to identify potential mutations.[2]
-
Biochemical Analysis: Use Western blotting to assess the levels of p-RNAPII (Ser2), Mcl-1, and MYC in response to inhibitor treatment in both parental and resistant lines.[3]
-
Functional Assays: Conduct cell cycle analysis and apoptosis assays (e.g., PARP cleavage) to understand the functional consequences of resistance.[2]
-
In Vivo Validation: If feasible, use a xenograft mouse model to confirm the resistant phenotype in vivo.[1]
-
Quantitative Data Summary
The following table summarizes the reported effects of the CDK9 L156F mutation on the efficacy of various CDK9 inhibitors.
| Inhibitor | Cell Line | Metric | Parental Cells | Resistant Cells (L156F) | Fold Change in Resistance | Reference |
| BAY1251152 | MOLM13 | GI50 | ~100 nM | >1 µM | >10 | [1] |
| AZD4573 | MOLM13 | GI50 | ~50 nM | ~150 nM | 3 | [1] |
| THAL-SNS-032 (PROTAC) | MOLM13 | GI50 | ~25 nM | ~200 nM | 8 | [1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of CDK9's function and key mechanisms of acquired resistance to its inhibitors.
Caption: A typical experimental workflow for generating and characterizing CDK9 inhibitor-resistant cell lines.
Caption: A troubleshooting flowchart for investigating unexpected resistance to CDK9 inhibitors in cell culture experiments.
References
- 1. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcsciences.com [lcsciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Up-regulation of CDK9 kinase activity and Mcl-1 stability contributes to the acquired resistance to cyclin-dependent kinase inhibitors in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating AZ5576-Induced Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential toxicity associated with the in vivo use of AZ5576, a potent and selective CDK9 inhibitor.
Troubleshooting Guide: Managing this compound-Associated Adverse Events
This guide outlines potential in vivo toxicities based on preclinical data and clinical trial findings for AZD4573, a close clinical analogue of this compound. It provides potential causes and actionable mitigation strategies to manage these adverse events during experimental studies.
| Observed Toxicity | Potential Cause | Recommended Mitigation Strategy |
| Neutropenia / Myelosuppression | Inhibition of CDK9, which is crucial for the proliferation of hematopoietic progenitor cells, can lead to a decrease in neutrophils and other blood cell counts.[1][2] | Monitoring: Perform complete blood counts (CBCs) regularly throughout the study. Intervention: For severe neutropenia, consider the administration of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production.[3][4] Dose Adjustment: If neutropenia is severe or prolonged, a dose reduction or temporary discontinuation of this compound may be necessary. |
| Elevated Liver Enzymes (ALT/AST) | On-target transcriptional effects in hepatocytes may lead to an increase in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[1][2] | Monitoring: Monitor liver function tests (LFTs) at baseline and periodically during treatment. Investigation: While potentially a transcriptional effect rather than direct hepatotoxicity, significant elevations should be investigated.[2] Dose Adjustment: Consider dose reduction if liver enzyme elevations are significant and persistent. |
| General Malaise / Weight Loss | Systemic effects of CDK9 inhibition on rapidly dividing cells in the gastrointestinal tract and other tissues can lead to general malaise and weight loss.[5] | Supportive Care: Ensure animals have easy access to food and water. Consider providing nutritional supplements. Monitoring: Monitor animal weight and overall health status daily. Dose Adjustment: If weight loss is significant (>10-15% of baseline), consider a dose reduction or a change in the dosing schedule. |
| Thrombocytopenia | Similar to neutropenia, CDK9 inhibition can affect megakaryocyte proliferation and maturation, leading to a decrease in platelet counts.[1] | Monitoring: Regularly monitor platelet counts through CBCs. Supportive Care: Be mindful of potential bleeding risks in animals with severe thrombocytopenia. Dose Adjustment: Dose reduction or interruption may be required for severe cases. |
| Anemia | Inhibition of erythroid progenitor cell proliferation due to CDK9 inhibition can result in a decrease in red blood cell count and hemoglobin levels.[1] | Monitoring: Monitor hemoglobin and hematocrit levels through regular CBCs. Supportive Care: In cases of severe anemia, supportive measures may be necessary. Dose Adjustment: Consider dose modification for persistent or severe anemia. |
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting CDK9-mediated transcriptional elongation.
Experimental Workflow for Toxicity Mitigation
Caption: A typical experimental workflow for monitoring and mitigating this compound-induced toxicity in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound that leads to its on-target toxicity?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[6][7] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of many genes, including those with short-lived mRNA transcripts like the oncogene MYC and the anti-apoptotic gene Mcl-1.[8] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation and subsequent downregulation of these critical proteins.[4][6] While this is effective in killing cancer cells, it can also affect normal, rapidly proliferating cells (e.g., in the bone marrow and gastrointestinal tract), leading to on-target toxicities.
Q2: What are the most common in vivo toxicities observed with CDK9 inhibitors like this compound?
A2: Based on clinical data from AZD4573, a close analogue of this compound, the most common grade 3 or higher adverse events are hematological.[1] These include neutropenia (a significant decrease in neutrophils), anemia, and thrombocytopenia (low platelet count).[1] Elevations in liver enzymes (ALT and AST) are also frequently observed.[1] Myelosuppression is a recognized effect of this class of drugs.[2]
Q3: How can I proactively manage neutropenia in my animal models treated with this compound?
A3: Proactive management of neutropenia is crucial. Regular monitoring of complete blood counts (CBCs) is the first step. If a significant drop in neutrophil count is observed, the administration of granulocyte colony-stimulating factor (G-CSF) can be an effective supportive care measure to stimulate the recovery of neutrophil levels.[3][4] Depending on the severity and duration of the neutropenia, a reduction in the dose of this compound or a temporary interruption of dosing should also be considered.
Q4: Are the liver enzyme elevations caused by this compound indicative of severe liver damage?
A4: Not necessarily. Studies with AZD4573 suggest that the elevation in liver function tests (LFTs) might be a transcriptional event related to the drug's mechanism of action, rather than direct hepatocellular injury.[2] However, it is essential to monitor LFTs regularly. If the elevations are substantial and sustained, or accompanied by other signs of liver dysfunction, a dose modification should be considered, and further investigation into potential hepatotoxicity is warranted.
Q5: What is a reasonable starting dose and schedule for this compound in preclinical mouse models, and how can I adjust it if toxicity occurs?
A5: A previously reported effective dose in mouse models is 60 mg/kg administered orally twice weekly.[6] However, the optimal dose can vary depending on the animal model and tumor type. If significant toxicity is observed (e.g., >15% weight loss, severe neutropenia), a dose reduction (e.g., to 45 mg/kg or 30 mg/kg) or a less frequent dosing schedule (e.g., once weekly) should be considered. A dose-escalation or ramp-up schedule, as used in some clinical trials, could also be a strategy to improve tolerability.[4][8]
Experimental Protocols
Protocol for Complete Blood Count (CBC) Monitoring
-
Animal Restraint: Gently restrain the mouse.
-
Blood Collection: Collect a small volume of blood (approximately 20-30 µL) from the tail vein or saphenous vein using a sterile lancet and a capillary tube.
-
Anticoagulation: Immediately transfer the blood into a micro-collection tube containing an anticoagulant (e.g., EDTA).
-
Analysis: Analyze the sample using an automated hematology analyzer calibrated for mouse blood.
-
Frequency: Perform CBCs at baseline (before the first dose), and then once or twice weekly throughout the study, with increased frequency if significant hematological toxicity is observed.
Protocol for Administration of Granulocyte Colony-Stimulating Factor (G-CSF)
-
Reconstitution: Reconstitute lyophilized G-CSF (e.g., filgrastim) according to the manufacturer's instructions using sterile water for injection.
-
Dosing: A typical dose for mice is 5-10 µg/kg.
-
Administration: Administer the G-CSF solution via subcutaneous (SC) injection.
-
Timing: G-CSF is typically administered 24 hours after the this compound dose and can be given daily for 3-5 days or until neutrophil counts recover.
-
Monitoring: Monitor CBCs to assess the response to G-CSF treatment.
References
- 1. onclive.com [onclive.com]
- 2. m.youtube.com [m.youtube.com]
- 3. oncotarget.com [oncotarget.com]
- 4. P1126: PHASE 1B/2A STUDY OF AZD4573 (CDK9I) AND ACALABRUTINIB IN PATIENTS (PTS) WITH RELAPSED/REFRACTORY DIFFUSE LARGE B-CELL LYMPHOMA (R/R DLBCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Interpreting variable responses to AZ5576 in cell lines
Welcome to the technical support center for AZ5576. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting variable responses to the CDK9 inhibitor this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with a reported IC50 of less than 5 nM.[1][2] Its primary mechanism involves inhibiting the kinase activity of CDK9, which is a key component of the positive transcription elongation factor b (P-TEFb) complex.[3][4] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II (RNAPII) at the serine 2 (Ser2) position of its C-terminal domain.[1][2] This action suppresses transcriptional elongation, leading to the rapid downregulation of short-lived mRNA transcripts and their corresponding oncoproteins, such as MYC and Mcl-1, ultimately inducing cell cycle arrest and apoptosis.[1][3][5]
Q2: Why do different cell lines exhibit variable sensitivity to this compound?
Variable responses to this compound across different cell lines are common and can be attributed to several factors:
-
Genetic and Expression Heterogeneity: The intrinsic genetic makeup of a cell line is a primary determinant of sensitivity. For instance, cell lines with high expression of the MYC oncogene have shown enhanced susceptibility to this compound.[3] Conversely, the status of tumor suppressors and other oncogenic pathways can modulate the cellular response.
-
Transcriptional Addiction: Cancer cells are often "addicted" to the continuous, high-level expression of certain oncoproteins for their survival. Cells that are highly dependent on short-lived transcripts like MYC or Mcl-1 are more likely to be sensitive to a CDK9 inhibitor that shuts down their production.[3][5]
-
Mechanisms of Resistance: Both intrinsic and acquired resistance can lead to a lack of response. This can involve epigenetic reprogramming that allows for the transcriptional recovery of key oncogenes despite CDK9 inhibition.[5] Other potential mechanisms include mutations in the CDK9 kinase domain or the upregulation of drug efflux pumps.[6]
-
Cell Culture Conditions and Integrity: Inconsistent cell culture practices can lead to variability. Issues such as genetic drift during prolonged passaging, mycoplasma contamination, or cell line misidentification can significantly alter experimental outcomes.[7][8]
Q3: What are the key downstream biomarkers to confirm this compound activity?
To confirm that this compound is active in your cell line, you should assess the following downstream markers:
-
Reduced Phosphorylation of RNAPII (Ser2): This is the most direct pharmacodynamic biomarker of CDK9 inhibition. A decrease in p-RNAPII (Ser2) levels, without a significant change in p-RNAPII (Ser5), indicates selective CDK9 inhibition.[5]
-
Downregulation of Mcl-1 and MYC: Assess the mRNA and protein levels of key anti-apoptotic (Mcl-1) and oncogenic (MYC) proteins. A significant reduction in these short-lived proteins is a hallmark of effective this compound treatment.[3][5]
-
Induction of Apoptosis: An increase in markers of apoptosis, such as cleaved PARP or positive Annexin V staining, confirms the cytotoxic effect of the compound.[3]
-
Cell Cycle Arrest: this compound can cause a reduction in the S phase of the cell cycle.[1]
Q4: How should I prepare, store, and use this compound in my experiments?
Proper handling of small molecule inhibitors is critical for reproducible results.[9]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a high-purity, anhydrous solvent like DMSO.[10]
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[1] Avoid repeated freeze-thaw cycles.[9]
-
Working Dilutions: On the day of the experiment, prepare fresh dilutions from the stock solution directly into your cell culture medium. Ensure the final DMSO concentration in the culture is non-toxic for your specific cell line (typically below 0.5%).[10] Always include a vehicle-only (e.g., DMSO) control in your experiments.[9]
Troubleshooting Guide
Problem 1: My cells show little to no response to this compound at expected concentrations.
-
Possible Cause 1: Inhibitor Inactivity. The compound may have degraded due to improper storage or handling.
-
Suggested Solution: Prepare a fresh stock solution from a new vial of the compound. Confirm the activity of the new stock in a known sensitive cell line as a positive control.[9]
-
-
Possible Cause 2: Intrinsic or Acquired Resistance. Your cell line may have intrinsic resistance or may have developed resistance over time.
-
Suggested Solution:
-
Confirm Target Engagement: Use Western blotting to check for a decrease in p-RNAPII (Ser2) levels. If the direct target is not being inhibited, it could point to issues with cell permeability or drug efflux.[10]
-
Assess Resistance Mechanisms: Investigate potential resistance pathways. This could include checking for the expression of drug efflux pumps (e.g., MDR1) or sequencing the CDK9 gene to look for mutations.[6][11]
-
Test Alternative Inhibitors: Consider trying other CDK9 inhibitors with different chemical scaffolds.
-
-
-
Possible Cause 3: Cell Line Integrity Issues. The cell line may be misidentified, contaminated (e.g., with mycoplasma), or may have undergone genetic drift.[7][8]
-
Suggested Solution:
-
Authenticate Your Cell Line: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.
-
Test for Mycoplasma: Mycoplasma contamination can alter cellular responses and is not visible by standard microscopy.[8]
-
Use Early Passage Cells: Always use cells with a low passage number from a reputable cell bank to avoid issues with genetic drift.[12][13]
-
-
Problem 2: I'm seeing high variability in my results between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Culture Practices. Variations in cell density, passage number, or media quality can introduce variability.[12]
-
Suggested Solution: Standardize your cell culture protocol. Ensure cells are seeded at the same density for each experiment and are within a consistent passage number range. Avoid letting cells become over-confluent.[12]
-
-
Possible Cause 2: Inaccurate Inhibitor Concentration. Errors during the preparation of serial dilutions or incomplete solubilization of the inhibitor can lead to inconsistent concentrations.[14]
-
Suggested Solution: Carefully prepare fresh serial dilutions for each experiment. Ensure the stock solution is fully thawed and vortexed before making dilutions. Use calibrated pipettes and low-protein-binding labware.[14]
-
-
Possible Cause 3: Assay Performance. The endpoint assay (e.g., cell viability, Western blot) may have inherent variability.
-
Suggested Solution: Optimize your assays. For viability assays, ensure you are within the linear range of detection. For Western blots, ensure consistent protein loading and transfer efficiency. Include appropriate positive and negative controls in every experiment.
-
Data Presentation: Variable Response to CDK9 Inhibition
The following table summarizes the reported anti-proliferative activity (IC50) of this compound's clinical congener, AZD4573, in various Diffuse Large B-Cell Lymphoma (DLBCL) cell lines, highlighting the spectrum of sensitivity.
| Cell Line | DLBCL Subtype | IC50 (nM) for AZD4573 | Sensitivity Level |
| NU-DUL-1 | GCB | ~3 | High |
| SU-DHL-6 | GCB | ~5 | High |
| VAL | GCB | ~5 | High |
| SU-DHL-16 | GCB | ~10 | High |
| U-2932 | ABC | ~30 | Moderate |
| OCI-LY3 | GCB | ~30 | Low/Resistant |
| OCI-LY19 | GCB | ~30 | Low/Resistant |
| (Data synthesized from studies on AZD4573, the clinical congener of this compound)[5] |
Visualized Workflows and Pathways
Caption: this compound inhibits CDK9, blocking RNAPII phosphorylation and oncogene expression.
Caption: A decision tree for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol provides a general method for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for CDK9 Pathway Analysis
-
Cell Treatment and Lysis: Seed cells in 6-well plates. The next day, treat with this compound at desired concentrations for a specified time (e.g., 6-24 hours). Include a vehicle control. After treatment, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-RNAPII Ser2, anti-RNAPII, anti-MYC, anti-Mcl-1, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control like Actin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Major Problems Caused by the Use of Uncharacterized Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas | Haematologica [haematologica.org]
- 12. What are the mistakes commonly made in cell culture experiments? | AAT Bioquest [aatbio.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with AZ5576
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with AZ5576, a potent and highly selective CDK9 inhibitor.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Q1: Why am I observing inconsistent IC50 values for this compound in my cell line?
Inconsistent IC50 values can stem from several factors:
-
Cell Line Variability: Different cell lines, even within the same cancer type, can exhibit varying sensitivity to this compound. For example, in a panel of hematological cancer cell lines, sensitivity varied, with some diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) lines showing high sensitivity, while others were less responsive.[1] It has been noted that MYC-expressing cell lines show increased susceptibility.[2]
-
Assay Conditions: The specifics of your experimental setup can significantly influence the apparent potency of the inhibitor. Factors such as cell seeding density, assay duration (e.g., 72 hours for proliferation assays), and the specific viability reagent used can all contribute to variability.[3]
-
Compound Stability and Handling: this compound stock solutions should be stored properly to maintain their activity. For instance, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Repeated freeze-thaw cycles should be avoided.
-
Cell Health and Passage Number: Using cells that are unhealthy or at a high passage number can lead to altered and inconsistent responses to drug treatment. It is crucial to use cells that are in the logarithmic growth phase for experiments.[5]
Troubleshooting Workflow for Inconsistent Results
Q2: My cells are showing an unexpected phenotype (e.g., cell cycle arrest at G2/M) instead of the expected apoptosis. What could be the reason?
While this compound primarily induces apoptosis by inhibiting CDK9, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, unexpected phenotypes can arise from off-target effects, particularly at higher concentrations.[1][4] Some kinase inhibitors have been reported to have off-target effects on microtubule dynamics, which can lead to a G2/M cell cycle arrest.
To investigate this:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations.
-
Correlate with On-Target Effects: Use Western blotting to check for the inhibition of CDK9's direct target, phosphorylation of RNA Polymerase II at Serine 2 (p-RNAPII Ser2), and the downstream reduction of Mcl-1 and MYC protein levels at the same concentrations.[1][2] The on-target effects of this compound have been observed at nanomolar concentrations.[6]
-
Use a More Selective CDK9 Inhibitor as a Control: Comparing the phenotype induced by this compound to that of another structurally different but highly selective CDK9 inhibitor can help differentiate on-target from off-target effects.
Q3: I am not observing the expected decrease in Mcl-1 or MYC protein levels after this compound treatment. What should I check?
A lack of effect on downstream targets like Mcl-1 and MYC could be due to several reasons:
-
Timing of Observation: The reduction in Mcl-1 and MYC mRNA and protein is a rapid event.[1] It's important to perform a time-course experiment to capture the optimal window for observing these changes. For instance, a decrease in p-RNAPII Ser2 can be seen as early as 1-4 hours, with subsequent effects on Mcl-1 and MYC levels.[6]
-
Sub-optimal Concentration: The concentration of this compound used may be too low to effectively inhibit CDK9 in your specific cell line. Refer to dose-response data to ensure you are using an appropriate concentration.
-
Cellular Resistance Mechanisms: Some cell lines may have intrinsic or acquired resistance mechanisms that prevent the expected downstream effects. This could involve compensatory signaling pathways or altered protein stability.[3]
-
Experimental Procedure: Ensure that your experimental protocol, particularly for Western blotting or qPCR, is optimized and that the antibodies or primers you are using are specific and effective.
Mechanism of Action of this compound
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Enzymatic IC50 | <5 nM | - | [1] |
| Cellular IC50 (pSer2-RNAPII) | 96 nM | - | [1] |
| In Vitro Proliferation IC50 | ~3–30 nM | DLBCL cell lines | [3] |
| In Vivo Dosage | 60 mg/kg, p.o. | Mouse models (VAL, OCI-LY3) | [4] |
Experimental Protocols
Below are generalized protocols for key experiments involving this compound. These should be optimized for your specific cell lines and laboratory conditions.
1. Cell Viability/Proliferation Assay
This protocol is for determining the IC50 of this compound in a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.[3]
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS) according to the manufacturer's instructions.[3]
-
Data Analysis: Measure luminescence or absorbance and calculate the IC50 value using non-linear regression analysis.[3]
Experimental Workflow for Cell-Based Assays
2. Western Blotting for Target Modulation
This protocol is to verify the on-target effects of this compound.
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-RNA Polymerase II (Ser2)
-
Total RNA Polymerase II
-
Mcl-1
-
MYC
-
A loading control (e.g., GAPDH, β-actin)
-
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
3. Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is to measure changes in the mRNA levels of this compound target genes.
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green or TaqMan probes for your genes of interest (e.g., MCL1, MYC) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
PIM kinase upregulation as a resistance mechanism to CDK9i
Welcome to the Technical Support Center for investigating PIM kinase upregulation as a resistance mechanism to CDK9 inhibitors (CDK9i). This resource provides detailed answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and comprehensive protocols for key assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which PIM kinase upregulation leads to resistance to CDK9 inhibitors (CDK9i)?
A1: Upregulation of PIM kinases is a potential mechanism of resistance to CDK9 inhibitors.[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote transcriptional elongation of many genes, including critical survival genes like MYC and MCL1.[2] Inhibition of CDK9 leads to the downregulation of these short-lived oncoproteins, inducing apoptosis in cancer cells.[3]
PIM kinases are a family of serine/threonine kinases that can promote cell survival and proliferation through parallel pathways.[4][] They can phosphorylate and inactivate pro-apoptotic proteins like BAD, thereby counteracting the apoptotic pressure induced by CDK9i.[6] Furthermore, PIM kinases can support the translation of key survival proteins, potentially compensating for the transcriptional blockade imposed by CDK9 inhibitors.[4][7] This functional redundancy creates a bypass mechanism, allowing cancer cells to survive despite effective CDK9 inhibition.
Q2: What initial evidence supports the role of PIM kinases in CDK9i resistance?
A2: Evidence comes from studies on various cancer types, including Diffuse Large B-cell Lymphoma (DLBCL). Upon treatment with a selective CDK9 inhibitor like AZD4573, an initial downregulation of oncoproteins such as MYC and PIM3 is observed.[1] However, a subsequent transcriptional recovery of these same oncogenes can occur, contributing to resistance.[1] Combining CDK9 inhibitors with PIM kinase inhibitors has been shown to synergistically decrease proliferation and induce apoptosis in lymphoma cells, suggesting that PIM signaling is a key survival pathway that cells rely on when CDK9 is inhibited.[1]
Q3: Are all PIM kinase isoforms (PIM1, PIM2, PIM3) implicated in this resistance mechanism?
A3: While PIM1 is the most studied isoform, all three PIM kinases (PIM1, PIM2, and PIM3) are highly homologous and share overlapping functions and substrates.[][8] Studies have shown that upregulation of both PIM1 and PIM3 is associated with acquired resistance to targeted therapies.[4] For instance, following CDK9 inhibition in DLBCL, transcriptional recovery of PIM3 has been specifically noted.[1] The specific isoform(s) involved can be context-dependent, varying by cancer type and the genetic background of the cells. Therefore, it is often beneficial to use pan-PIM inhibitors in experimental settings to overcome potential redundancy.
Q4: What are the key downstream effectors of PIM kinases that mediate resistance to CDK9i?
A4: PIM kinases phosphorylate a wide array of substrates to promote cell survival, growth, and proliferation. Key downstream effectors that can mediate resistance to CDK9i-induced apoptosis include:
-
BAD: Phosphorylation of the pro-apoptotic protein BAD at Ser112 by PIM1/2 or Ser136 by PIM3 inhibits its function, preventing apoptosis.[6]
-
mTORC1 Pathway: PIM kinases can activate the mTORC1 pathway, a central regulator of protein synthesis and cell growth, which may compensate for the reduced transcription of growth-promoting genes.[7][8]
-
MYC: PIM kinases can phosphorylate and stabilize the MYC oncoprotein, a critical target that is transcriptionally suppressed by CDK9i. This post-transcriptional stabilization can counteract the effect of CDK9 inhibition.
-
Cell Cycle Regulators: PIM kinases can phosphorylate and inactivate cell cycle inhibitors like p21 and p27, promoting cell cycle progression.[]
Below is a diagram illustrating the proposed signaling pathway.
Section 2: Experimental Troubleshooting Guides
Q5: Western Blotting - I am not seeing an increase in PIM kinase expression in my CDK9i-resistant cells. What could be wrong?
A5: This is a common issue that can arise from several factors related to the sample, the protein extraction, or the immunoblotting procedure itself.
| Potential Cause | Troubleshooting Suggestion | Reference |
| Low Protein Abundance | PIM kinases can be low-abundance proteins. Ensure you are loading a sufficient amount of total protein (20-40 µg of cell lysate per lane). Consider using a positive control, such as a cell line known to overexpress PIM1. | |
| Antibody Issues | The primary antibody may not be optimal. Verify the manufacturer's recommended dilution and blocking conditions. Some antibodies work better with specific blocking agents (e.g., BSA vs. non-fat milk). Test a different PIM1/2/3 antibody if problems persist. | [9] |
| Inefficient Protein Extraction | PIM kinases are subject to rapid degradation. Always use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times. | |
| Resistance Mechanism is Not Upregulation | Resistance might be mediated by increased PIM kinase activity rather than expression level. Consider performing an in-vitro kinase assay on immunoprecipitated PIM protein to assess its catalytic activity directly. | [10] |
| Incorrect Timepoint | Upregulation might be a transient or late event. Perform a time-course experiment, treating cells with CDK9i for various durations (e.g., 24, 48, 72 hours) to identify the optimal window for observing changes in PIM expression. |
Q6: Cell Viability Assays - My dose-response curves for the CDK9i and PIMi combination do not show synergy. How can I troubleshoot this?
A6: A lack of synergy can be due to experimental design, the specific inhibitors used, or the biological context.
| Potential Cause | Troubleshooting Suggestion | Reference |
| Suboptimal Drug Concentrations | Synergy is often observed only within a specific concentration range. Ensure your dose-response matrix covers a wide range of concentrations for both drugs, spanning well below and above their individual GI50 values. | [11] |
| Incorrect Assay Duration | The 72-hour timepoint is common, but may not be optimal for all cell lines or drug combinations. Try different incubation times (e.g., 48, 72, 96 hours) to see if a synergistic effect becomes apparent. | [11] |
| Cell Seeding Density | Seeding too many or too few cells can affect growth rates and drug sensitivity. Optimize the cell seeding density so that the vehicle-treated control wells are in the logarithmic growth phase at the end of the assay. | |
| Cell Line is Not Dependent on this Pathway | The PIM kinase bypass may not be the dominant resistance mechanism in your chosen cell line. Screen a panel of different cell lines to find a more suitable model. | |
| Data Analysis Method | Use established models for calculating synergy, such as the Bliss independence or Chou-Talalay (CompuSyn software) methods. These provide quantitative synergy scores (e.g., Combination Index) that are more robust than simple visual inspection. |
Q7: Co-Immunoprecipitation (Co-IP) - I am having trouble validating the interaction between PIM1 and a potential downstream substrate. What are common pitfalls?
A7: Co-IP experiments have many steps where issues can arise, from lysis to washing and elution.
| Potential Cause | Troubleshooting Suggestion | Reference |
| Inappropriate Lysis Buffer | Harsh detergents (e.g., high % SDS) can disrupt protein-protein interactions. Use a milder lysis buffer (e.g., containing 1% NP-40 or Triton X-100). The salt concentration can also be optimized (typically 150 mM NaCl). | [10] |
| Insufficient Washing | High background from non-specific binding is a common problem. Increase the number of washes (3-5 times) and/or slightly increase the detergent concentration in the wash buffer to reduce non-specific binders. | [10] |
| Antibody Not Suitable for IP | Not all antibodies that work for Western blotting are effective for immunoprecipitation. Use an antibody that is validated for IP. Covalently crosslinking the antibody to the beads (e.g., Protein A/G) can prevent co-elution of antibody heavy and light chains. | |
| Transient or Weak Interaction | The interaction may be weak or transient. Perform the Co-IP from cells that have been treated with a cross-linking agent (e.g., formaldehyde or DSP) prior to lysis to stabilize the interaction. | [12] |
| Incorrect Controls | Always include a negative control, such as immunoprecipitation with a non-specific IgG isotype control antibody, to ensure that the observed interaction is specific. | [13] |
Section 3: Key Experimental Protocols
Protocol 1: Western Blot Analysis for PIM Kinase Expression
This protocol outlines the detection of PIM kinase levels in CDK9i-sensitive vs. -resistant cells.
-
Cell Lysis:
-
Wash 5x10⁶ cells twice with ice-cold PBS.
-
Lyse cells in 200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize lysate concentrations with lysis buffer. Add 4x Laemmli sample buffer to 20-40 µg of protein per sample.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against PIM1 (or other isoforms) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay for Drug Synergy
This protocol uses a luminescence-based assay (e.g., CellTiter-Glo®) to assess the synergistic effects of combining a CDK9i and a PIMi.
-
Cell Seeding:
-
Seed cells in a 96-well, opaque-walled plate at a pre-optimized density (e.g., 2,000-5,000 cells/well) in 90 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare 10x serial dilutions of the CDK9 inhibitor and the PIM inhibitor.
-
Add 10 µL of the 10x drug solutions to the appropriate wells to achieve the final desired concentrations. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for 72 hours.[11]
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls (% viability).
-
Calculate synergy scores using appropriate software (e.g., CompuSyn or SynergyFinder) based on the dose-response matrix.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is for immunoprecipitating PIM1 to identify interacting proteins.
-
Cell Lysis:
-
Lyse ~2x10⁷ cells in 1 mL of non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with freshly added protease/phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing Lysate:
-
Transfer the supernatant to a new tube. Add 20 µL of Protein A/G magnetic beads and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Place the tube on a magnetic rack and collect the supernatant (pre-cleared lysate).
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-PIM1 antibody (or an IgG isotype control) to the pre-cleared lysate.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Collect the beads on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis buffer.
-
-
Elution:
-
Elute the protein complexes by resuspending the beads in 30 µL of 1x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Use a magnet to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis to detect the co-precipitated protein of interest.
-
Below is a diagram illustrating a typical experimental workflow to validate PIM kinase upregulation as a resistance mechanism.
References
- 1. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into a CDK9 Inhibitor Via Orthogonal Proteomics Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Pim Kinases Is Sufficient to Promote Resistance to MET Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition of PIM and CDK4/6 suppresses both mTOR signaling and Rb phosphorylation and potentiates PI3K inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Co-immunoprecipitation protocol to study LRRK2 binding to Rab12 in a cell-based assay [protocols.io]
Technical Support Center: Strategies for Combining AZ5576 with Other Inhibitors to Prevent Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing the selective CDK9 inhibitor AZ5576 in combination therapies to prevent or overcome drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its clinical congener, AZD4573?
This compound and its clinical counterpart, AZD4573, are potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for stimulating the elongation of nascent RNA transcripts.[3][4] By inhibiting CDK9, this compound leads to a rapid, dose-dependent decrease in the phosphorylation of RNAPII at serine 2. This selectively downregulates the transcription of genes with short-lived mRNAs, including key oncogenes and anti-apoptotic proteins such as MYC and Mcl-1, ultimately inducing apoptosis in cancer cells.[1][3][5]
Q2: What are the known mechanisms of resistance to this compound and other CDK9 inhibitors?
Resistance to CDK9 inhibitors like this compound can emerge through several mechanisms. A primary mechanism is the transcriptional recovery of key oncogenes. Following the initial suppression by the inhibitor, some cancer cells can reactivate the transcription of genes like MYC and PIM kinases.[3] This rebound in oncogene expression can overcome the inhibitory effects of the drug. Additionally, resistance can be driven by epigenetic reprogramming, which involves changes in chromatin accessibility and the landscape of super-enhancers that regulate oncogene expression.[3][6] The activation of alternative survival pathways, such as the PI3K/AKT signaling cascade, can also contribute to reduced sensitivity to CDK9 inhibition.
Q3: What are the most promising combination strategies to overcome resistance to this compound?
Preclinical studies have identified several promising combination strategies to enhance the efficacy of this compound and prevent resistance. These include co-administration with:
-
BTK Inhibitors (e.g., Acalabrutinib): In non-Hodgkin lymphoma models, combining this compound with a Bruton's tyrosine kinase (BTK) inhibitor has been shown to significantly enhance cell death compared to either agent alone.[1] This combination can lead to tumor regression in vivo.[1]
-
PIM Kinase Inhibitors: Since PIM kinases are among the oncogenes that can undergo transcriptional recovery and contribute to resistance, co-targeting PIMs can be an effective strategy.[3][6]
-
PI3K Inhibitors: The activation of the PI3K/AKT pathway is a known resistance mechanism. Combining a CDK9 inhibitor with a PI3K inhibitor can circumvent this resistance and has been shown to decrease proliferation and induce apoptosis in lymphoma cells.[6]
Troubleshooting Guides
Problem 1: Inconsistent or no reduction in p-Ser2-RNAPII levels after this compound treatment in Western Blot.
-
Possible Cause 1: Inhibitor Degradation.
-
Solution: Ensure proper storage of this compound. Aliquot the inhibitor upon receipt and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in appropriate solvent (e.g., DMSO) for each experiment.
-
-
Possible Cause 2: Suboptimal Treatment Conditions.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. A significant reduction in p-Ser2-RNAPII can often be observed within a few hours of treatment.[1]
-
-
Possible Cause 3: Antibody Issues.
-
Solution: Verify the specificity and optimal dilution of your primary antibody against p-Ser2-RNAPII. Ensure the use of a suitable secondary antibody and detection reagent. Include positive and negative controls in your Western blot.
-
Problem 2: Lack of synergistic cell killing when combining this compound with another inhibitor in a cell viability assay.
-
Possible Cause 1: Inappropriate Dosing Schedule.
-
Solution: The timing of drug administration can be critical. Experiment with different schedules, such as sequential versus simultaneous administration of this compound and the combination agent.
-
-
Possible Cause 2: Cell Line Insensitivity.
-
Solution: The synergistic effect may be cell-type specific. Confirm that the chosen cell line is sensitive to both single agents first. If not, consider using a different cell line known to be dependent on the pathways targeted by both inhibitors.
-
-
Possible Cause 3: Assay Interference.
-
Solution: Ensure that the chosen cell viability assay (e.g., MTT, CellTiter-Glo) is not affected by the chemical properties of the inhibitors. Run controls with inhibitors in cell-free media to check for direct effects on the assay reagents.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and its Clinical Congener AZD4573
| Compound | Assay | Target | IC50/EC50 | Cell Line/System | Reference |
| This compound | Enzyme Activity | CDK9 | <5 nM | Biochemical Assay | [1][2] |
| This compound | pSer2-RNAPII Inhibition | CDK9 | 96 nM | Cellular Assay | [1] |
| AZD4573 | Enzyme Activity | CDK9 | <3 nM | Biochemical Assay | [7] |
| AZD4573 | Caspase Activation | Apoptosis Induction | 30 nM (median) | Hematological Cancers | [7] |
| AZD4573 | Growth Inhibition | Cell Viability | 11 nM (median) | Hematological Cancers | [7] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy
| Cancer Model | Combination | This compound (single agent) | Combination Agent (single agent) | Combination Therapy | Reference |
| OCI-LY10 Xenograft (ABC-DLBCL) | AZ'5576 + Acalabrutinib | 79% TGI | 58% TGI | 199% TGI (regression) | [1] |
TGI: Tumor Growth Inhibition
Experimental Protocols
Key Experiment 1: Western Blot for p-Ser2-RNAPII, MYC, and Mcl-1
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with desired concentrations of this compound, the combination inhibitor, or both for the determined time course. Include a vehicle (e.g., DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Ser2-RNAPII, MYC, Mcl-1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an ECL substrate.
Key Experiment 2: Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, the combination inhibitor, and the combination of both. Include a vehicle control.
-
Incubation: Incubate for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader. Calculate IC50 values and assess synergy using appropriate software (e.g., CompuSyn).
Visualizations
Caption: Signaling pathway of this compound and combination strategies.
Caption: Experimental workflow for evaluating this compound combinations.
References
Validation & Comparative
A Comparative Guide to Selective CDK9 Inhibitors: AZ5576 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Cyclin-Dependent Kinase 9 (CDK9) has emerged as a promising therapeutic strategy in oncology, primarily due to its critical role in regulating transcriptional elongation of key oncogenes such as MYC and the anti-apoptotic protein MCL-1. This guide provides an objective comparison of the preclinical performance of AZ5576, a potent and selective CDK9 inhibitor, with other notable selective CDK9 inhibitors, including its clinical congener AZD4573, KB-0742, MC180295, and NVP-2. The comparison is supported by experimental data on their potency, selectivity, and efficacy in various cancer models.
Performance Comparison of Selective CDK9 Inhibitors
The potency and selectivity of CDK9 inhibitors are critical determinants of their therapeutic window. The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound and its counterparts against CDK9 and a panel of other cyclin-dependent kinases.
Table 1: Potency Against CDK9
| Inhibitor | CDK9 IC50 (nM) |
| This compound | <5[1] |
| AZD4573 | <4[2] |
| KB-0742 | 6[3] |
| MC180295 | 5[4] |
| NVP-2 | 0.514[5] |
Table 2: Selectivity Profile (IC50 in nM)
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK5 | CDK6 | CDK7 |
| AZD4573 | >10-fold selectivity vs other CDKs[6] | >10-fold selectivity vs other CDKs[6] | >10-fold selectivity vs other CDKs[6] | >10-fold selectivity vs other CDKs[6] | >10-fold selectivity vs other CDKs[6] | >10-fold selectivity vs other CDKs[6] |
| KB-0742 | 2980[3] | 397[3] | 3130[3] | 1820[3] | >10000[3] | >10000[3] |
| MC180295 | 138[7] | 233 (Cyclin A) / 367 (Cyclin E)[7] | 112[7] | 159 (p35) / 186 (p25)[7] | 712[7] | 555[7] |
| NVP-2 | 584[5] | 706[5] | - | - | - | >10000 |
Note: A comprehensive selectivity panel for this compound was not publicly available in the searched literature; however, it is described as a "highly selective" CDK9 inhibitor. AZD4573, its close analog, demonstrates high selectivity.
Experimental Data Summary
In Vitro Efficacy
All the compared inhibitors have demonstrated potent in vitro activity in various cancer cell lines, particularly those of hematological origin known to be dependent on transcriptional regulation by CDK9.
-
This compound and AZD4573: Both compounds effectively induce apoptosis in diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) cell lines.[8][9] This is achieved through the rapid, dose-dependent downregulation of MCL1 and MYC mRNA and protein levels.[1][2] A key mechanistic hallmark is the inhibition of RNA Polymerase II (RNAPII) phosphorylation at the Serine 2 position of the C-terminal domain (CTD).[1]
-
KB-0742: This orally bioavailable inhibitor shows potent anti-proliferative activity in triple-negative breast cancer (TNBC) and prostate cancer cell lines.[10] It effectively reduces RNAPII Ser2 phosphorylation and downregulates MYC levels.[10]
-
MC180295: Demonstrates broad anti-cancer activity in vitro across a panel of 46 cell lines, with particular potency against AML cell lines with MLL translocations.[11]
-
NVP-2: Exhibits potent anti-proliferative effects in leukemia cell lines, such as MOLT4, by inducing apoptosis.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have substantiated the anti-tumor activity of these CDK9 inhibitors.
-
This compound: Oral administration of this compound at 60 mg/kg twice weekly resulted in significant tumor growth inhibition in DLBCL xenograft models (VAL and OCI-LY3).[1][12]
-
AZD4573: Intraperitoneal administration of AZD4573 led to tumor regression in hematological tumor xenograft models at a dosage of 15 mg/kg twice weekly.[9]
-
KB-0742: In TNBC patient-derived xenograft (PDX) models with MYC amplification, KB-0742 treatment resulted in significant tumor growth inhibition.[10]
-
MC180295: Showed efficacy in in vivo AML and colon cancer xenograft models.[11]
-
NVP-2: While specific in vivo data for NVP-2 was less detailed in the searched documents, its potent in vitro activity suggests potential for in vivo efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of selective CDK9 inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the potency of an inhibitor against the enzymatic activity of CDK9.
Objective: To determine the concentration of the inhibitor required to reduce CDK9 activity by 50%.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme complex.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP solution.
-
Substrate (e.g., a peptide derived from the RNAPII CTD).
-
Test inhibitor dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (GI50 Determination)
This assay measures the effect of the inhibitor on the growth and survival of cancer cells.
Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell viability.
Materials:
-
Cancer cell lines of interest (e.g., MV4-11 for AML).
-
Complete cell culture medium.
-
Test inhibitor.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Opaque-walled 96-well plates.
Procedure:
-
Seed the cancer cells at an appropriate density in the wells of a 96-well plate and allow them to attach or stabilize overnight.
-
Treat the cells with a serial dilution of the test inhibitor or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well, mix, and incubate according to the manufacturer's instructions to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a CDK9 inhibitor in a mouse xenograft model.
Objective: To assess the ability of the inhibitor to suppress tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Cancer cell line for implantation (e.g., VAL DLBCL cells).
-
Matrigel (optional, to enhance tumor take).
-
Test inhibitor formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., 60 mg/kg, orally, twice weekly).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers like p-RNAPII Ser2, MYC, and MCL-1).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the CDK9 signaling pathway and a typical experimental workflow for evaluating CDK9 inhibitors.
Caption: CDK9 Signaling Pathway in Transcriptional Regulation.
Caption: Experimental Workflow for CDK9 Inhibitor Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AZD4573 [openinnovation.astrazeneca.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 10. tempus.com [tempus.com]
- 11. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of AZD5576 and Flavopiridol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclin-dependent kinase (CDK) inhibitors AZD5576 and flavopiridol. By examining their mechanisms of action, kinase selectivity, and effects on cancer cells, this document aims to equip researchers with the necessary information to make informed decisions for future studies and drug development programs.
Introduction: Targeting Cyclin-Dependent Kinases in Cancer
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and gene transcription.[1][2] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Flavopiridol, a first-generation pan-CDK inhibitor, has been extensively studied and has shown broad anti-cancer activity.[3][4] However, its lack of selectivity has been associated with toxicity.[3] In contrast, AZD5576 is a highly selective inhibitor of CDK9, a key regulator of transcriptional elongation.[5][6] This guide will delve into the comparative efficacy of these two compounds, supported by experimental data.
Mechanism of Action: Broad vs. Targeted Inhibition
Flavopiridol (Alvocidib) is a synthetic flavonoid that acts as a pan-CDK inhibitor, targeting multiple CDKs involved in both cell cycle progression and transcription.[4][7] It competitively binds to the ATP-binding pocket of these kinases, leading to cell cycle arrest and apoptosis.[8] Its broad activity contributes to its potent anti-proliferative effects across a range of cancer cell lines.[8]
AZD5576 , on the other hand, is a potent and highly selective inhibitor of CDK9.[5] CDK9, in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for productive transcriptional elongation.[9][10] By selectively inhibiting CDK9, AZD5576 effectively stalls transcription, leading to the depletion of short-lived anti-apoptotic proteins, such as Mcl-1, and inducing apoptosis in cancer cells.[5][6]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for AZD5576 and flavopiridol, highlighting their distinct kinase selectivity profiles and cellular activities.
Table 1: Kinase Inhibitory Profile
| Kinase | AZD5576 IC₅₀ (nM) | Flavopiridol IC₅₀ (nM) |
| CDK9 | <5[5] | 10[4] |
| CDK1 | - | 30[4][11] |
| CDK2 | - | 170[4][11] |
| CDK4 | - | 100[4][11] |
| CDK6 | - | 60[4] |
| CDK7 | - | 300[4] |
Note: A comprehensive head-to-head kinase panel assay for AZD5576 was not publicly available. The selectivity of AZD5576 is reported to be high against other kinases.
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Compound | Assay | Result (IC₅₀/Effect) |
| Diffuse Large B-cell Lymphoma (DLBCL) | AZD5576 | Apoptosis Induction | Induces apoptosis[5][6] |
| Diffuse Large B-cell Lymphoma (DLBCL) | AZD5576 | Cell Cycle Analysis | S phase reduction[5] |
| Prostate Cancer (LNCaP) | Flavopiridol | Cell Viability | IC₅₀: 16 nM[8] |
| Colon Cancer (HCT116) | Flavopiridol | Cell Viability | IC₅₀: 13 nM[8] |
| Ovarian Cancer (A2780) | Flavopiridol | Cell Viability | IC₅₀: 15 nM[8] |
| Human Glioblastoma & Prostate Cancer | Flavopiridol | Cell Cycle Analysis | Shift from G₀/G₁ to G₂/M phase[12] |
Note: The cellular activity data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the study of these CDK inhibitors.
References
- 1. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 2. Components of the Cell-Cycle Control System - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Head-to-Head Comparison: AZD5576 vs. Alvocidib in Hematological Malignancies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two notable cyclin-dependent kinase 9 (CDK9) inhibitors: AZD5576 and alvocidib. Both compounds have demonstrated potential in the treatment of hematological malignancies by targeting the transcriptional machinery of cancer cells. This document outlines their mechanisms of action, comparative efficacy from preclinical studies, and available clinical trial data, supported by experimental protocols and visual diagrams.
Executive Summary
AZD5576 and alvocidib are both potent inhibitors of CDK9, a key regulator of transcriptional elongation. Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenic transcription factors like MYC, ultimately inducing apoptosis in cancer cells. While both drugs share a primary target, their selectivity profiles and clinical development trajectories differ significantly. AZD5576 is a highly selective CDK9 inhibitor, whereas alvocidib (also known as flavopiridol) exhibits a broader kinase inhibition profile. This guide presents a detailed comparison to aid in the evaluation of these two compounds for research and therapeutic development.
Mechanism of Action and Signaling Pathway
Both AZD5576 and alvocidib exert their primary anti-cancer effects by inhibiting the Positive Transcription Elongation Factor b (P-TEFb), of which CDK9 is the catalytic subunit. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at serine 2, a critical step for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, both compounds prevent this phosphorylation event, leading to a global shutdown of transcription of genes with short-lived mRNA transcripts. This disproportionately affects cancer cells that are highly dependent on the continuous expression of oncogenes and anti-apoptotic proteins for their survival.
Caption: CDK9 Inhibition Pathway.
Kinase Selectivity Profile
A crucial differentiator between AZD5576 and alvocidib is their kinase selectivity. AZD5576 is reported to be a highly selective CDK9 inhibitor, while alvocidib has a broader spectrum of activity against multiple cyclin-dependent kinases.
| Kinase Target | AZD5576 IC₅₀ (nM) | Alvocidib IC₅₀ (nM) |
| CDK9 | <5 [1] | 6 - 20 [2][3] |
| CDK1 | >1000-fold selectivity vs CDK9 | 20-40[2] |
| CDK2 | >1000-fold selectivity vs CDK9 | 40[2] |
| CDK4 | >1000-fold selectivity vs CDK9 | 20-40[2] |
| CDK6 | >1000-fold selectivity vs CDK9 | 60[2] |
| CDK7 | >1000-fold selectivity vs CDK9 | 875[2] |
| p38α | - | 1340[4] |
| p38β | - | 1820[4] |
| p38γ | - | 650[4] |
| p38δ | - | 450[4] |
| Data compiled from multiple sources. Direct head-to-head comparative screening data is limited. |
Preclinical Efficacy in Hematological Malignancies
Both compounds have demonstrated significant anti-tumor activity in preclinical models of various hematological malignancies.
AZD5576:
-
Non-Hodgkin Lymphoma (NHL): AZD5576 has shown broad in vitro activity in NHL cell lines, with about half (19/35) undergoing cell death with a potency of <520 nM.[1] In a mouse xenograft model of ABC-DLBCL (OCILY10), intermittent dosing of AZD5576 resulted in significant anti-tumor activity.[1] Combination with a BTK inhibitor led to tumor regression.[1] In an Eµ-Myc transgenic mouse model of B-cell lymphoma, AZD5576 treatment led to a greater than 50-day increase in median overall survival.[1]
-
Diffuse Large B-cell Lymphoma (DLBCL): Treatment with AZD5576 inhibited the growth of DLBCL cell lines both in vitro and in vivo.[5] It was shown to downregulate Mcl-1 and MYC mRNA and protein in a dose-dependent manner.[5]
Alvocidib:
-
Acute Myeloid Leukemia (AML): In vitro studies on human AML marrow blasts showed that alvocidib reduces levels of MCL-1 and BCL-2 and inhibits the phosphorylation of RNA Pol II.[3] In a murine model of AML, alvocidib induced a 4.3-fold increase in apoptosis.[3]
-
Chronic Lymphocytic Leukemia (CLL): Alvocidib has demonstrated the ability to induce apoptosis in non-cycling CLL cells.[6]
-
Cutaneous T-cell Lymphoma (CTCL): Alvocidib was cytotoxic to Hut78 CTCL cells with an IC₅₀ of 0.094 µM.[7]
Direct comparative preclinical studies are scarce. However, the high selectivity of AZD5576 may translate to a wider therapeutic window compared to the broader-spectrum activity of alvocidib, which could be associated with more off-target effects.
Clinical Trial Landscape
Alvocidib has a more extensive history of clinical investigation compared to AZD5576.
AZD5576: Information on the clinical development of AZD5576 is limited in the public domain. Further studies are needed to ascertain its clinical safety and efficacy.
Alvocidib: Alvocidib has been evaluated in numerous clinical trials for various hematological malignancies, both as a single agent and in combination therapies.[8]
-
AML: Alvocidib has been studied in combination with cytarabine and mitoxantrone (FLAM regimen) in multiple clinical trials for both relapsed/refractory and newly diagnosed AML.[3]
-
CLL: Early phase trials in CLL showed promising efficacy.[9]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC₅₀ of an inhibitor.
Caption: Kinase Inhibition Assay Workflow.
Materials:
-
Purified recombinant CDK9/Cyclin T enzyme
-
Kinase substrate (e.g., a peptide with a phosphorylation site for CDK9)
-
ATP
-
Test inhibitors (AZD5576, alvocidib)
-
Kinase assay buffer
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO and then dilute further in kinase assay buffer.
-
Add the diluted inhibitors to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the CDK9/Cyclin T enzyme to each well (except the negative control).
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence readout.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol describes the MTT assay, a colorimetric method to assess cell viability.
Materials:
-
Hematological malignancy cell lines
-
Cell culture medium
-
Test inhibitors (AZD5576, alvocidib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the test inhibitors. Include untreated and vehicle-treated controls.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
Both AZD5576 and alvocidib are potent inhibitors of CDK9 with demonstrated preclinical activity in hematological malignancies. The primary distinction lies in their selectivity profiles, with AZD5576 being a highly selective CDK9 inhibitor and alvocidib acting as a broader-spectrum CDK inhibitor. This difference may have implications for both efficacy and toxicity. Alvocidib has a longer history of clinical investigation, providing a more extensive dataset on its safety and efficacy in humans. The limited publicly available clinical data for AZD5576 makes a direct comparison of their clinical potential challenging at this time. Further head-to-head preclinical studies and the progression of AZD5576 into clinical trials will be crucial for a more definitive comparison and for determining the optimal therapeutic applications for each of these CDK9 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Cyclin-dependent kinase inhibitor therapy for hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity Profile of AZ5576: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of AZ5576, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). By objectively comparing its performance with other relevant kinase inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.
Executive Summary
This compound is a highly selective, orally bioavailable small molecule inhibitor of CDK9 with a reported IC50 of less than 5 nM.[1][2] Its mechanism of action involves the inhibition of transcriptional elongation by preventing the phosphorylation of RNA polymerase II at serine 2.[1][2] This targeted action leads to the downregulation of short-lived and highly transcribed proteins, such as the anti-apoptotic protein Mcl-1 and the oncoprotein Myc, ultimately inducing apoptosis in cancer cells.[2][3][4] This guide presents a comparative analysis of this compound's kinase inhibition profile against other CDK inhibitors, details the experimental methodologies for assessing kinase selectivity, and provides visual representations of its signaling pathway and the experimental workflow.
Comparative Kinase Selectivity Profiles
The following tables summarize the in vitro kinase inhibitory activities of this compound and a selection of comparator compounds. It is important to note that the data presented is compiled from various sources, and experimental conditions such as ATP concentrations may differ, potentially affecting the absolute IC50 values.
Table 1: Selectivity Profile of this compound and its Clinical Congener AZD4573
| Kinase Target | This compound IC50 (nM) | AZD4573 IC50 (nM) |
| CDK9 | <5 [1][2] | <4 [5][6][7] |
| Other CDKs | >10-fold selective vs other CDKs[8] | >10-fold selective vs other CDKs[8] |
Note: Specific IC50 values for this compound against a broader kinase panel are not publicly available in the searched literature. The available information emphasizes its high selectivity for CDK9.
Table 2: Comparative Selectivity of Other Clinically Relevant CDK Inhibitors
| Kinase Target | Flavopiridol (Alvocidib) IC50 (nM) | Dinaciclib (SCH 727965) IC50 (nM) | AT7519 IC50 (nM) |
| CDK9 | 3 [9] | 4 [1][10] | <10 [10][11][12] |
| CDK1 | 123[9] | 3[1][10] | 210[11][12] |
| CDK2 | 350[9] | 1[1][10] | 47[11][12] |
| CDK3 | 1423[9] | - | - |
| CDK4 | - | 60-100[2] | 100[11][12] |
| CDK5 | 86[9] | 1[1][10] | 18[10] |
| CDK6 | - | 60-100[2] | 170[11][12] |
| CDK7 | >10,000[9] | 60-100[2] | - |
| GSK3β | - | - | 89[11] |
Note: IC50 values are indicative and can vary based on assay conditions. This table provides a general comparison of the inhibitors' potency against different kinases.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. Below are detailed methodologies for key experiments cited in the validation of kinase inhibitor selectivity.
In Vitro Kinase Assay: Radiometric Filter Binding Assay
This biochemical assay is a gold standard for quantifying kinase activity and inhibitor potency by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.[9]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase inhibitor (e.g., this compound) stock solution (typically in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled) and unlabeled ATP
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the serially diluted inhibitor or DMSO (vehicle control).
-
Inhibitor Binding: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Kinase Reaction Initiation: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate, where the phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Cellular Target Engagement Assay: NanoBRET™ Assay
The NanoBRET™ Target Engagement Assay is a live-cell method to quantify the interaction of a test compound with its target protein.[13][14][15] It measures the binding of a small molecule to a full-length protein within its natural cellular environment.[16]
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (e.g., CDK9-NanoLuc®) and a cell-permeable fluorescent tracer that binds to the same target. When a test compound is introduced, it competes with the tracer for binding to the target protein, resulting in a decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the NanoLuc®-tagged target protein (e.g., CDK9-NanoLuc®)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Tracer specific for the target protein
-
Test compound (e.g., this compound)
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, non-binding surface 96- or 384-well plates
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the expression vector for the NanoLuc®-tagged target protein and seed them into the assay plates.
-
Compound and Tracer Addition: On the following day, add the NanoBRET® Tracer at a concentration near its EC50 value and the serially diluted test compound to the cells.
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator for a period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.
-
BRET Measurement: Immediately measure the donor (NanoLuc®) emission at 450 nm and the acceptor (tracer) emission at 610 nm using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound will lead to a concentration-dependent decrease in the BRET ratio, from which the IC50 value for target engagement can be determined.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for assessing kinase inhibitor selectivity.
Caption: this compound inhibits CDK9, preventing RNA Pol II phosphorylation and leading to apoptosis.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 7. selleckchem.com [selleckchem.com]
- 8. AZD4573 [openinnovation.astrazeneca.com]
- 9. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 14. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 15. eubopen.org [eubopen.org]
- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
A Comparative Guide to Biomarkers for Predicting AZ5576 Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to AZ5576, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). We will delve into its mechanism of action, compare its biomarker profile with alternative CDK inhibitors, and present supporting experimental data and protocols to aid in research and development.
Mechanism of Action: How this compound Works
This compound is a highly selective CDK9 inhibitor with an IC50 of less than 5 nM.[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2). This phosphorylation event releases RNAPII from a paused state at the promoter region of genes, allowing for productive transcriptional elongation.[2][3][4]
Many cancers, particularly hematological malignancies, are dependent on the continuous transcription of short-lived oncoproteins and survival factors, such as MYC and Mcl-1.[3][5] By inhibiting CDK9, this compound prevents RNAPII Ser2 phosphorylation, leading to a shutdown of transcriptional elongation for these key genes.[1][6] The subsequent rapid depletion of MYC and Mcl-1 proteins induces cell cycle arrest and apoptosis in susceptible cancer cells.[1][5]
Predictive Biomarkers for this compound Sensitivity
Experimental data points to two key molecular dependencies that confer sensitivity to this compound: high expression of the MYC oncogene and a reliance on the anti-apoptotic protein Mcl-1.
-
MYC Expression: Cancers driven by MYC deregulation, such as Diffuse Large B-cell Lymphoma (DLBCL), show significant susceptibility to CDK9 inhibition.[5] this compound not only downregulates MYC mRNA and protein levels but also disrupts MYC's broader transcriptional program, leading to robust anti-tumor effects.[2][5]
-
Mcl-1 Dependence: Mcl-1 is a critical survival protein with a short half-life, making its continuous replenishment through transcription essential for cancer cell survival. This compound effectively shuts down Mcl-1 transcription, leading to a rapid decrease in Mcl-1 protein and the induction of apoptosis.[1][6] This dependency is a key vulnerability in various hematological cancers, including Acute Myeloid Leukemia (AML) and Multiple Myeloma.[3][6]
Table 1: In Vitro Sensitivity of Hematological Cancer Cell Lines to CDK9 Inhibitors (this compound/AZD4573)
| Cell Line | Cancer Type | Key Molecular Feature | Sensitivity to CDK9i | Rationale |
|---|---|---|---|---|
| VAL | DLBCL (GCB) | MYC-driven | High Sensitivity[2] | Dependent on MYC transcriptional program. |
| NU-DUL-1 | DLBCL (GCB) | - | High Sensitivity[2] | Strong induction of apoptosis upon treatment. |
| SU-DHL-6 | DLBCL (GCB) | - | High Sensitivity[2] | Potent suppression of proliferation. |
| MV4-11 | AML | MLL-fusion | High Sensitivity[6] | Rapid loss of Mcl-1 mRNA and protein. |
| OCI-LY3 | DLBCL (GCB) | - | Resistant to Apoptosis[2] | Demonstrates resistance to apoptosis induction by CDK9i. |
| U-2932 | DLBCL (ABC) | - | Less Susceptible[2] | Lower anti-proliferative effect compared to sensitive lines. |
Note: AZD4573 is a clinical congener of this compound and is used in several cited studies to demonstrate preclinical efficacy.[2]
Comparison with Alternative CDK Inhibitors: CDK4/6
To better understand the specific biomarker profile of this compound, it is useful to compare it with inhibitors of other CDK family members, such as the widely used CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib). While both target CDKs, their mechanisms and corresponding biomarkers for sensitivity are distinct.
-
CDK4/6 Inhibitors: Target the cell cycle machinery. They block the phosphorylation of the Retinoblastoma (Rb) protein, preventing the G1-to-S phase transition. Their efficacy is therefore dependent on a functional Rb pathway.
-
CDK9 Inhibitors: Target the transcriptional machinery. Their efficacy is dependent on the cancer's addiction to the continuous transcription of key survival genes like MYC and Mcl-1.
Table 2: Comparison of CDK9 vs. CDK4/6 Inhibitors and Their Biomarkers
| Feature | CDK9 Inhibitors (e.g., this compound) | CDK4/6 Inhibitors (e.g., Palbociclib) |
|---|---|---|
| Primary Target | CDK9 (Transcriptional Elongation) | CDK4, CDK6 (Cell Cycle Progression) |
| Mechanism | Inhibits RNAPII Ser2 phosphorylation, blocking transcription of oncoproteins. | Prevents Rb phosphorylation, causing G1 cell cycle arrest. |
| Key Downstream Effect | Depletion of MYC, Mcl-1 proteins. | Maintained Rb-E2F binding, blocking S-phase entry. |
| Biomarkers of Sensitivity | High MYC expression, Mcl-1 dependence.[2][5] | Functional Rb protein, high Cyclin D1 expression, low p16 (CDKN2A) expression.[7][8][9] |
| Biomarkers of Resistance | CDK9 L156F mutation[10], PI3K/AKT pathway activation[2]. | Loss of Rb function, Cyclin E1 amplification, CDK6 amplification.[11][12] |
Mechanisms of Resistance to this compound
Understanding potential resistance mechanisms is critical for developing combination therapies and identifying patients who may not respond to treatment.
-
Genetic Mutations: A point mutation in the CDK9 kinase domain, L156F, has been shown to confer resistance to multiple CDK9 inhibitors, including AZD4573, by causing steric hindrance that disrupts drug binding.[10] This mutation corresponds to a rare single-nucleotide polymorphism (SNP), suggesting it could serve as a biomarker for intrinsic resistance.[10]
-
Transcriptional Reprogramming: Following initial suppression by a CDK9 inhibitor, some cancer cells can reactivate the transcription of oncogenes like MYC, leading to therapeutic escape.[2]
-
Activation of Bypass Pathways: Pro-survival signals from the tumor microenvironment can activate alternative pathways, such as the PI3K-AKT pathway, which can rescue cancer cells from apoptosis induced by CDK9 inhibition.[2]
Key Experimental Protocols
Validating predictive biomarkers requires robust and reproducible experimental methods. Below are summaries of core protocols used in the preclinical assessment of this compound.
A. Cell Viability and Proliferation Assays
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed hematological cancer cell lines in 96-well plates at a density of 5,000-10,000 cells/well.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate for a defined period (e.g., 72 hours).
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Normalize data to vehicle-treated controls and calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
B. Immunoblotting (Western Blot)
-
Objective: To measure the levels of key proteins and phosphoproteins in the CDK9 pathway following this compound treatment.
-
Methodology:
-
Treat cells with this compound at various concentrations or for various time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-RNAPII (Ser2), anti-Mcl-1, anti-MYC, anti-cleaved Caspase-3, and anti-GAPDH or β-actin (as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
C. In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Implant a human hematological cancer cell line (e.g., 5-10 million VAL or OCI-LY3 cells) subcutaneously into immunocompromised mice (e.g., NOD-SCID).[1]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound orally (p.o.) according to a specified dose and schedule (e.g., 60 mg/kg, twice weekly).[1]
-
Measure tumor volume with calipers and monitor animal body weight regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., immunoblotting for p-RNAPII Ser2).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 5. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]
- 12. mdpi.com [mdpi.com]
In Vivo Validation of AZ5576 Anti-Tumor Activity: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo anti-tumor activity of AZ5576, a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, with other relevant therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel cancer therapeutics, particularly for hematological malignancies.
Introduction to this compound and CDK9 Inhibition
This compound is a potent and highly selective inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2] By inhibiting CDK9, this compound disrupts the expression of short-lived oncogenic proteins critical for cancer cell survival, such as MYC and the anti-apoptotic protein Mcl-1.[3][4] This mechanism of action has shown significant promise in preclinical models of various cancers, especially in hematological malignancies like Diffuse Large B-Cell Lymphoma (DLBCL) and other non-Hodgkin lymphomas.[1][4] This guide summarizes the available in vivo data for this compound and compares it with other CDK9 inhibitors and relevant targeted therapies.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-tumor activity of this compound and its comparators in various preclinical models. It is important to note that direct head-to-head in vivo studies are limited, and experimental conditions may vary between studies.
Table 1: In Vivo Anti-Tumor Activity of this compound
| Cancer Model | Treatment | Key Findings | Reference |
| OCI-LY10 (ABC-DLBCL) Xenograft | This compound (monotherapy) | 79% Tumor Growth Inhibition (TGI) | [1] |
| OCI-LY10 (ABC-DLBCL) Xenograft | This compound + Acalabrutinib (BTK inhibitor) | 199% TGI (tumor regression) | [1] |
| Eµ-Myc Transgenic Mouse (B-cell Lymphoma) | This compound | >50-day increase in median overall survival | [1][5] |
| VAL and OCI-LY3 (DLBCL) Xenografts | This compound (60 mg/kg, twice weekly) | Significant inhibition of tumor growth | [2][6] |
Table 2: In Vivo Anti-Tumor Activity of Comparator CDK9 Inhibitors and Other Therapies
| Compound | Cancer Model | Key Findings | Reference |
| AZD4573 (CDK9 Inhibitor) | AML Patient-Derived Xenografts (PDX) | >50% reduction of leukemic blasts in 5 out of 9 models | [7] |
| T-cell Lymphoma PDX | Antitumor activity observed | [7] | |
| Burkitt Lymphoma Xenografts (Namalwa and Ramos) | 40-60% Tumor Growth Inhibition (TGI) | [8] | |
| Flavopiridol (pan-CDK Inhibitor) | Multiple Myeloma (L-363) Xenograft | 60% complete tumor regressions; 1.6 log cell kill | [3] |
| Acute Myeloid Leukemia (EOL-1) Xenograft | 100% complete regressions; 6.1 log cell kill | [3] | |
| Non-Hodgkin's Lymphoma (Ramos) Xenograft | T/C = 11%; 1.3 log cell kill | [3] | |
| Disseminated Acute Lymphoblastic Leukemia (Nalm/6) | 15-day prolongation in survival | [9] | |
| Roscovitine (CDK Inhibitor) | Colorectal Carcinoma (Lovo) Xenograft | 45% reduction in tumor growth | [10] |
| Uterine Xenograft (MESSA-DX5) | 62% reduction in tumor growth rate | [10] | |
| Voruciclib (CDK9 Inhibitor) | DLBCL Xenografts (in combination with venetoclax) | Tumor growth inhibition and apoptosis | [11] |
| Acute Myeloid Leukemia (in combination with venetoclax) | Enhanced antileukemic activity and improved survival | [12][13] | |
| Acalabrutinib (BTK inhibitor) | OCI-LY10 (ABC-DLBCL) Xenograft | 58% Tumor Growth Inhibition (TGI) | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for in vivo validation studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Flavopiridol induces apoptosis of normal lymphoid cells, causes immunosuppression, and has potent antitumor activity In vivo against human leukemia and lymphoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antitumor properties of the cyclin dependent kinase inhibitor CYC202 (R-roscovitine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of AZ5576 and BTK Inhibitors in B-Cell Malignancies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-cancer effects observed when combining AZ5576, a selective CDK9 inhibitor, with Bruton's tyrosine kinase (BTK) inhibitors. The information presented herein is based on preclinical data and is intended to inform further research and development in the field of oncology.
Introduction
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. By inhibiting CDK9, this compound leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (Mcl-1) and the oncogenic transcription factor MYC.[1][2] This mechanism of action makes this compound a promising therapeutic agent in various hematological malignancies that are dependent on these survival proteins.
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells in various lymphomas and leukemias.[3] BTK inhibitors, such as ibrutinib and acalabrutinib, have become a cornerstone in the treatment of these diseases.[4][5] However, resistance and incomplete responses remain clinical challenges, prompting the investigation of combination therapies to enhance efficacy.[5]
The combination of this compound (and its clinical congener, AZD4573) with BTK inhibitors has demonstrated significant synergistic effects in preclinical models of B-cell lymphomas, particularly in the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[6] This guide will delve into the experimental data supporting this synergy, detail the underlying mechanisms, and provide comprehensive experimental protocols for the key assays used in these studies.
Mechanism of Synergy
The synergistic interaction between this compound and BTK inhibitors is rooted in their complementary mechanisms of action, which converge to potently induce apoptosis in cancer cells.
BTK Inhibition Primes Cells for Apoptosis: Treatment with a BTK inhibitor, such as acalabrutinib, upregulates the expression of the pro-apoptotic BH3-only protein Bim. Bim is a critical initiator of the intrinsic apoptotic pathway. By increasing the levels of Bim, BTK inhibitors "prime" the cancer cells for apoptosis, lowering the threshold for cell death induction.
CDK9 Inhibition Delivers the Apoptotic Signal: this compound, by inhibiting CDK9, leads to a rapid decrease in the levels of the anti-apoptotic protein Mcl-1.[1][2] Mcl-1 is a key survival protein that sequesters and inactivates pro-apoptotic proteins like Bim. The downregulation of Mcl-1 by this compound releases the brakes on apoptosis.
The combination of these two effects is a potent "one-two punch." The BTK inhibitor-induced increase in Bim, coupled with the this compound-mediated decrease in its neutralizer, Mcl-1, leads to a significant increase in "free" Bim, which can then activate the apoptotic cascade, resulting in robust and durable cancer cell death.
Signaling Pathway Diagram
Caption: Synergistic apoptotic induction by combined BTK and CDK9 inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of AZD4573 (a clinical congener of this compound) and the BTK inhibitor acalabrutinib in ABC-DLBCL cell lines.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Compound | IC50 (nM) |
| OCI-Ly10 | AZD4573 | Data not available |
| Acalabrutinib | Data not available | |
| AZD4573 + Acalabrutinib | Data not available | |
| TMD8 | AZD4573 | Data not available |
| Acalabrutinib | Data not available | |
| AZD4573 + Acalabrutinib | Data not available |
Note: Specific IC50 values for the combination are not publicly available in the reviewed literature. The synergistic effect is demonstrated through increased apoptosis and in vivo tumor growth inhibition.
Table 2: Combination Synergy Analysis
| Cell Line | Combination | Method | Result |
| OCI-Ly10 | AZD4573 + Acalabrutinib | Apoptosis Assay | Strong Synergy |
| TMD8 | AZD4573 + Acalabrutinib | Apoptosis Assay | Strong Synergy |
Synergy is defined by a significantly greater-than-additive effect in inducing apoptosis.
Table 3: In Vitro Apoptosis Induction
| Cell Line | Treatment | Apoptotic Cells (%) |
| OCI-Ly10 | AZD4573 alone | ~49% |
| Acalabrutinib alone | Data not available | |
| AZD4573 + Acalabrutinib (Concurrent) | Minimally increased vs. AZD4573 alone | |
| Acalabrutinib (pretreatment) followed by AZD4573 | >90% |
Data from an abstract describing preclinical studies. The sequential administration of acalabrutinib prior to AZD4573 was shown to be crucial for achieving maximal synergistic apoptosis.
Table 4: In Vivo Tumor Growth Inhibition (Xenograft Models)
| Model | Treatment | Tumor Growth Inhibition (%) | Regressions |
| OCI-Ly10 | AZD4573 alone | 79% | Partial |
| Acalabrutinib alone | 58% | Partial | |
| AZD4573 + Acalabrutinib | 199% | Complete | |
| TMD8 | AZD4573 + Acalabrutinib | Not specified | Complete & Durable |
Data from an abstract describing preclinical studies.[6] The combination treatment led to complete and durable tumor regressions in BTK-dependent ABC-DLBCL xenograft models.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the viability of lymphoma cell lines treated with single agents and combinations.
Materials:
-
Lymphoma cell lines (e.g., OCI-Ly10, TMD8)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and BTK inhibitor (e.g., acalabrutinib)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound and the BTK inhibitor in culture medium.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
For sequential treatment, add the first drug (e.g., acalabrutinib) and incubate for a specified period (e.g., 24 hours) before adding the second drug (e.g., this compound).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each compound and the combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to quantify synergy (CI < 1 indicates synergy).[9][10]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in lymphoma cell lines following drug treatment.
Materials:
-
Lymphoma cell lines
-
This compound and BTK inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with the desired concentrations of this compound, BTK inhibitor, or the combination for the indicated time points (e.g., 24, 48 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[11]
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key signaling proteins involved in the synergistic response.
Materials:
-
Lymphoma cell lines
-
This compound and BTK inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bim, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Chemiluminescence detection reagent
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended dilutions: anti-Mcl-1 (1:1000), anti-Bim (1:1000), anti-cleaved caspase-3 (1:1000).[2][6][12]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.[13][14]
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Compare the protein expression levels between different treatment groups.
Experimental Workflow and Logic Diagram
Caption: Workflow for assessing this compound and BTK inhibitor synergy.
Conclusion
The preclinical data strongly support the synergistic interaction between the CDK9 inhibitor this compound and BTK inhibitors in B-cell malignancies, particularly in ABC-DLBCL. The mechanistic rationale, centered on the dual modulation of pro- and anti-apoptotic proteins, provides a solid foundation for the clinical development of this combination therapy. The enhanced apoptosis and potent in vivo tumor regression observed in preclinical models highlight the potential of this combination to overcome resistance and improve patient outcomes. Further investigation, including detailed dose-response studies to establish optimal combination ratios and schedules, is warranted to translate these promising preclinical findings into effective clinical strategies.
References
- 1. OUH - Protocols [ous-research.no]
- 2. Bim Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. kumc.edu [kumc.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Activation of unfolded protein response overcomes Ibrutinib resistance in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of AZ5576 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic window of AZ5576, a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, against other notable CDK inhibitors. The assessment is based on publicly available experimental data to aid researchers in evaluating its potential in oncology drug development.
Executive Summary
This compound is a potent and selective CDK9 inhibitor that has demonstrated significant anti-tumor activity in preclinical models of hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[1] Its mechanism of action involves the inhibition of CDK9, a key transcriptional regulator, leading to the downregulation of critical survival proteins such as Mcl-1 and the oncogene MYC.[1] While detailed public preclinical toxicology data for this compound is limited, its clinical congener, AZD4573, has undergone more extensive evaluation, providing insights into the potential therapeutic window. This guide compares this compound and AZD4573 with other CDK inhibitors, including flavopiridol, roniciclib, and dinaciclib, focusing on their preclinical efficacy and safety profiles to contextualize the therapeutic potential of this compound.
Data Presentation
In Vitro Potency of CDK Inhibitors
| Compound | Target(s) | Cell Line(s) | IC50 (nM) | Reference(s) |
| This compound | CDK9 | Enzyme Assay | <5 | [2] |
| DLBCL cell lines | Not specified | [1] | ||
| AZD4573 | CDK9 | Enzyme Assay | <4 | [3] |
| Hematological cancer cell lines (median) | GI50: 11 | [4] | ||
| Flavopiridol | Pan-CDK | Various cancer cell lines | 30 - 300 | [5] |
| Roniciclib | Pan-CDK | Various cancer cell lines | 10 - 100 | [5] |
| Dinaciclib | CDK1, 2, 5, 9 | Various cancer cell lines | 1 - 10 | [6] |
Preclinical In Vivo Efficacy and Toxicity of CDK Inhibitors
| Compound | Animal Model | Dosing Schedule | Efficacy | Toxicity/Tolerability | Reference(s) |
| This compound | DLBCL Xenograft (mouse) | 60 mg/kg, p.o., twice weekly | Significant tumor growth inhibition | Not specified | [2] |
| AZD4573 | AML Xenograft (MV-4-11, mouse) | 15 mg/kg, i.p., twice weekly | Tumor regression | Well-tolerated | [7] |
| DLBCL Xenograft (mouse) | Not specified | Significant anti-tumor activity | Not specified | [8] | |
| Flavopiridol | Various Xenografts (mouse) | Daily i.v., i.p., or oral | Tumor growth inhibition | Bone marrow and gastrointestinal toxicity | [5] |
| Roniciclib | SCLC Xenograft (mouse) | Not specified | Additive efficacy with cisplatin/etoposide | Tolerated in combination | [9] |
| Dinaciclib | Thyroid Cancer Xenograft (8505C, mouse) | 40 mg/kg, daily i.p. | Significant tumor growth repression | No significant weight loss | [6] |
| Thyroid Cancer Xenograft (8505C, mouse) | 50 mg/kg, daily i.p. | Significant tumor growth repression | Significant weight loss | [6] |
Experimental Protocols
Cell Viability Assays (General Protocol)
Cell viability is typically assessed using assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is then measured according to the manufacturer's instructions. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Xenograft Tumor Models (General Protocol)
Female athymic nude or SCID mice are subcutaneously injected with a suspension of cancer cells. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for further analysis.
Visualizations
Signaling Pathway of CDK9 Inhibition by this compound
Caption: Mechanism of this compound-induced apoptosis via CDK9 inhibition.
Experimental Workflow for Preclinical Assessment
Caption: Workflow for assessing the therapeutic window of a CDK9 inhibitor.
Logical Relationship of Therapeutic Window Assessment
Caption: Relationship between efficacy, toxicity, and the therapeutic window.
Conclusion
This compound is a potent and selective preclinical CDK9 inhibitor with promising anti-tumor activity in models of hematological cancers. Its favorable in vitro potency and in vivo efficacy, particularly in DLBCL models, highlight its potential. While a definitive assessment of its therapeutic window is limited by the lack of comprehensive public preclinical toxicology data, studies on its clinical congener, AZD4573, suggest that a therapeutic window can be achieved with intermittent dosing schedules.[7] AZD4573 has been shown to cause tumor regression at well-tolerated doses in preclinical models.[7]
Compared to less selective, pan-CDK inhibitors like flavopiridol and roniciclib, which have faced challenges in clinical development due to toxicity, the high selectivity of this compound and AZD4573 for CDK9 may offer a wider therapeutic window.[9] Dinaciclib, another potent CDK inhibitor with activity against CDK9, has also shown promising preclinical efficacy, but dose-dependent toxicity remains a consideration.[6]
Further preclinical studies focused on the safety pharmacology and toxicology of this compound are warranted to more precisely define its therapeutic window. The available data suggests that selective CDK9 inhibition is a promising therapeutic strategy, and this compound represents a valuable tool for further investigation in this area.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD4573 [openinnovation.astrazeneca.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of AZ5576: A Guide for Laboratory Professionals
Summary of Key Disposal Principles
All waste materials containing AZ5576, including the pure compound, solutions, and contaminated laboratory equipment, must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of in regular trash or down the drain.
Quantitative Data
For ease of reference, the key quantitative and identifying information for this compound is summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 2751721-40-9 | [1][2][3] |
| Molecular Formula | C21H24FN3O3 | [1][2] |
| Formula Weight | 385.43 | [1][2] |
| IC50 (CDK9) | <5 nM | [2][3] |
| Solubility in DMSO | 125 mg/mL (324.31 mM) | [1][2] |
Signaling Pathway Inhibition
This compound is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA polymerase II (Pol II), which releases it from a paused state and allows for transcriptional elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a halt in the transcription of short-lived anti-apoptotic proteins and ultimately inducing apoptosis in cancer cells.[4][5][6][7]
References
- 1. This compound | 2751721-40-9 | MOLNOVA [molnova.com]
- 2. molnova.com [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclin-dependent kinase 9 inhibitors as oncogene signaling modulators in combination with targeted therapy for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase 9 (CDK9) Inhibitor Atuveciclib Suppresses Intervertebral Disk Degeneration via the Inhibition of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Safeguarding Your Research: A Comprehensive Guide to Handling AZ5576
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like AZ5576, a highly selective CDK9 inhibitor. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment and build deep trust in handling this and similar chemical entities.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a potent, biologically active small molecule and should be handled with a high degree of caution. While a specific Safety Data Sheet (SDS) is not publicly available, the following PPE recommendations are based on best practices for handling potent kinase inhibitors. A multi-layered approach to PPE is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Laboratory Activity | Recommended PPE |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.- Gloves: Two pairs of nitrile gloves (double-gloving).- Eye Protection: Chemical splash goggles.- Lab Coat: Dedicated disposable or non-absorbent lab coat.- Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.- Eye Protection: Chemical splash goggles or face shield.- Lab Coat: Standard laboratory coat.- Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Lab Coat: Standard laboratory coat.- Containment: Class II biological safety cabinet. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Lab Coat: Standard laboratory coat. |
Operational Plan: From Handling to Disposal
A clear, step-by-step operational plan is crucial for the safe management of this compound in the laboratory.
Handling and Experimental Use
-
Designated Area: All work with this compound, from weighing to solution preparation, must be conducted in a designated and clearly marked area.
-
Fume Hood Usage: All manipulations of the solid compound and concentrated solutions are to be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after use.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Storage Plan
Proper storage is critical to maintain the integrity and stability of this compound.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Stock Solution | -80°C | 6 months |
| Stock Solution | -20°C | 1 month |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.
-
Compliance: All disposal procedures must be in strict accordance with local, state, and federal regulations.
Experimental Protocols for this compound
The following are detailed methodologies for key experiments involving this compound, based on published preclinical studies in Non-Hodgkin Lymphoma.[1][2]
In Vitro Cell-Based Assays
Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Seed diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., U-2932, VAL, OCI-LY3) in 96-well plates.
-
Treatment: Treat cells with the desired concentrations of this compound. A common concentration used in studies is 300 nM.[3]
-
Incubation: Incubate the cells for a specified period, for example, 3 hours.[3]
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader to determine cell viability.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest. Key targets for this compound include phospho-RNA Polymerase II (Ser2), Mcl-1, and MYC.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.[4]
-
Cell Implantation: Subcutaneously inject 3 x 10^6 OCI-LY3 cells in 200 µL of PBS into the flank of each mouse.[4]
-
Tumor Growth: Allow tumors to reach a volume of approximately 100 mm³.[4]
-
Treatment: While a specific oral dosage for this compound has been reported as 60 mg/kg twice weekly, a related clinical congener, AZD4573, has been administered at 15 mg/kg once weekly via intraperitoneal injection.[4][5]
-
Tumor Measurement: Measure tumor volume three times per week using calipers.[4][6]
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 20 mm in diameter) or show signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.[4]
Visualizing the Workflow
To provide a clear overview of the handling and experimental process, the following diagrams illustrate the key logical flows.
Caption: Workflow for handling this compound from preparation to disposal.
References
- 1. AZ'5576, a selective CDK9 inhibitor, demonstrates in vitro and in vivo activity in diverse preclinical models of nonHodgkin lymphoma : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. astx.com [astx.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
